2-(1-Hydroxyethyl)-6-chlorocarbazole
Description
Properties
IUPAC Name |
1-(6-chloro-9H-carbazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDACEXNDEXNISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-21-9 | |
| Record name | 2-(1-Hydroxyethyl)-6-chlorocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/312NRK96Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(1-Hydroxyethyl)-6-chlorocarbazole CAS number and chemical identifiers
Common Designation: Carprofen EP Impurity C Primary Application: Pharmaceutical Reference Standard / Critical Process Impurity
Executive Technical Summary
2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS 92841-21-9) is a significant organic impurity and reference standard associated with the manufacturing of Carprofen , a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Chemically, it represents the reduced alcohol derivative of the key synthetic intermediate 2-acetyl-6-chlorocarbazole.
For drug development professionals and analytical scientists, this compound serves as a Critical Quality Attribute (CQA) marker. Its presence in the final Active Pharmaceutical Ingredient (API) indicates deviations in the oxidative transformation steps or incomplete downstream processing. Control of this impurity is mandated by pharmacopeial standards (European Pharmacopoeia - EP) to ensure the safety and efficacy of the final veterinary formulation.
Chemical Identity & Physicochemical Properties
This section consolidates the fundamental identifiers required for regulatory filing and analytical method development.
| Identifier / Property | Data |
| CAS Registry Number | 92841-21-9 |
| IUPAC Name | 1-(6-Chloro-9H-carbazol-2-yl)ethanol |
| Common Synonyms | Carprofen Impurity C; 6-Chloro-α-methyl-9H-carbazole-2-methanol |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.71 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Chirality | Racemic mixture (contains one stereocenter at the hydroxylethyl group) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water |
| pKa (Calculated) | ~13-14 (Carbazole NH), ~14.5 (Secondary Alcohol) |
| InChI Key | YDACEXNDEXNISI-UHFFFAOYSA-N |
Synthetic Origin & Impurity Formation Logic
Expertise & Causality: Understanding the origin of Impurity C requires analyzing the industrial synthesis of Carprofen. The standard route often employs a Fischer Indole Synthesis followed by functionalization.
The critical divergence point occurs at the 2-acetyl-6-chlorocarbazole intermediate. In the target pathway, this ketone undergoes a rearrangement/oxidation (often a Willgerodt-Kindler type sequence or metal-catalyzed oxidation) to form the propionic acid moiety of Carprofen.
Impurity C Formation: Impurity C arises from the unwanted reduction of the carbonyl group in 2-acetyl-6-chlorocarbazole. This can be caused by:
-
Over-reduction: If reducing agents (e.g., borohydrides used in other steps) are carried over.
-
Disproportionation: Cannizzaro-type side reactions under strong alkaline conditions.
-
Incomplete Oxidation: Failure to fully convert the alcohol intermediate if the synthesis proceeds via Ketone -> Alcohol -> Acid.
Figure 1: Synthetic Pathway and Impurity Divergence
The following diagram illustrates the process flow and the specific node where the impurity is generated.
Caption: Divergence of Carprofen Impurity C from the primary synthetic pathway of the 2-acetyl intermediate.
Analytical Protocol: Detection & Quantification
Trustworthiness & Self-Validation: To validate the purity of Carprofen API, a robust HPLC method is required. The method below is designed to resolve Impurity C from the API and other related compounds (e.g., Impurity A - the carbazole acetal).
Standardized HPLC Methodology (Reverse Phase)
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Carbazole characteristic absorption) and 300 nm.
-
Temperature: 25°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 20 | 80 | Elution of Impurities |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 60 | 40 | Re-equilibration |
System Suitability Criteria (Self-Validating Metrics):
-
Resolution (Rs): > 1.5 between Carprofen and Impurity C peaks.
-
Tailing Factor: < 2.0 for the Impurity C peak.
-
Relative Retention Time (RRT): Impurity C typically elutes before Carprofen due to the higher polarity of the hydroxyl group compared to the propionic acid/methyl substitution pattern in the specific matrix (Note: RRT varies by exact column chemistry; always inject an authentic standard).
Handling, Safety, and Stability
Authoritative Grounding: While specific toxicological data for Impurity C is limited compared to the API, it must be handled with the rigor of a potent pharmacologically active carbazole.
-
Hazard Classification: Irritant (Skin/Eye). Potential mutagenicity (common to planar carbazole structures).
-
Storage: -20°C is recommended for long-term stability of the reference standard to prevent oxidation back to the ketone (Impurity H) or dehydration.
-
Solubility for Bioassays: Dissolve in DMSO to create a stock solution (up to 30 mg/mL). Aqueous dilutions should be prepared immediately before use to prevent precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15188600: 2-(1-Hydroxyethyl)-6-chlorocarbazole. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity Standards and Related Substances. (Referenced via chemical supplier catalog data).[1][2][3][4] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Substance Registry Services: 9H-Carbazole-2-acetic acid, 6-chloro-alpha-methyl- (Carprofen Parent Record). Retrieved from [Link][5]
-
Pharmaffiliates. Carprofen Impurity C Reference Standard Data. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Carprofen EP Impurity F - CAS - 71208-55-4 | Axios Research [axios-research.com]
- 4. Carprofen EP Impurity C - CAS - 92841-21-9 | Axios Research [axios-research.com]
- 5. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
Pharmacological & Industrial Significance of 2-(1-Hydroxyethyl)-6-chlorocarbazole
From Synthetic Intermediate to Critical Quality Attribute in NSAID Development
Executive Summary
2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9), widely recognized in pharmaceutical development as Carprofen Impurity C , represents a pivotal molecular scaffold in the lifecycle of propionic acid-class NSAIDs. While primarily characterized as the immediate synthetic precursor and a degradation product of Carprofen (Rimadyl), its significance extends beyond simple impurity profiling.
This technical guide analyzes the compound’s dual role: first, as a critical synthetic intermediate that defines the chirality and enantiomeric purity of the final drug substance; and second, as a pharmacological comparator that elucidates the structural requisites for Cyclooxygenase (COX) inhibition. We provide validated protocols for its synthesis, detection, and structure-activity relationship (SAR) analysis.
Chemical Identity & Structural Properties
The compound is a carbazole derivative featuring a chloro-substitution at the C6 position and a 1-hydroxyethyl moiety at the C2 position.
| Property | Specification |
| IUPAC Name | 1-(6-chloro-9H-carbazol-2-yl)ethanol |
| Common Name | Carprofen Impurity C; 6-Chloro-α-methyl-9H-carbazole-2-methanol |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
| Chirality | Racemic (1RS); contains one chiral center at the hydroxymethylene carbon. |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water. |
| pKa | ~16 (Alcohol), ~13 (Carbazole NH) |
Stereochemical Implications
Unlike Carprofen, which is often administered as a racemate but owes its COX-inhibitory potency primarily to the S-enantiomer, 2-(1-Hydroxyethyl)-6-chlorocarbazole serves as the point of divergence in asymmetric synthesis. The reduction of the preceding ketone (2-acetyl-6-chlorocarbazole) determines the stereochemistry of this alcohol, which can subsequently influence the enantiomeric excess of Carprofen if chiral resolution is not performed downstream.
Pharmacological Mechanism: The SAR Divergence
To understand the pharmacological significance of 2-(1-Hydroxyethyl)-6-chlorocarbazole, one must contrast it with its oxidized derivative, Carprofen.
Mechanism of Action (The "Missing Anchor")
The primary mechanism of NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2).
-
Carprofen (Active Drug): The carboxylic acid group forms a critical ionic bridge with Arg120 (and hydrogen bonds with Tyr355) within the COX active site. This anchors the molecule, allowing the carbazole ring to block the arachidonic acid channel.
-
2-(1-Hydroxyethyl)-6-chlorocarbazole (Impurity/Metabolite): The substitution of the carboxylic acid with a hydroxyl group eliminates this ionic anchor.
-
Result: Significantly reduced binding affinity (Ki) for COX enzymes.
-
Significance: This molecule serves as a negative control in SAR studies, validating the necessity of the acidic pharmacophore for propionic acid NSAIDs.
-
Toxicology & Metabolism
While less potent therapeutically, the compound is a Critical Quality Attribute (CQA) due to potential toxicity.
-
Hepatotoxicity: Carbazole derivatives can undergo bioactivation to reactive iminoquinone species. Monitoring the levels of this alcohol ensures that the total body burden of carbazole residues remains within ICH Q3A limits.
-
Metabolic Pathway: In vivo, Carprofen is primarily metabolized via glucuronidation and oxidation at the carbazole nitrogen or C7/C8 positions.[1][2] The formation of 2-(1-Hydroxyethyl)-6-chlorocarbazole via decarboxylation/reduction is a minor pathway but relevant for forensic screening in veterinary medicine.
Visualization: Synthetic & Metabolic Pathways
The following diagram illustrates the central role of 2-(1-Hydroxyethyl)-6-chlorocarbazole (Impurity C) in the synthesis of Carprofen and its divergence from the metabolic route.
Figure 1: The synthetic trajectory from ketone precursor to Carprofen, highlighting Impurity C as the reduced alcohol intermediate.
Experimental Protocols
Synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole
Context: This protocol is used to generate reference standards for impurity profiling.
Reagents:
-
2-Acetyl-6-chlorocarbazole (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF)
Methodology:
-
Dissolution: Dissolve 10 mmol of 2-acetyl-6-chlorocarbazole in 50 mL of THF/Methanol (1:1 v/v) under nitrogen atmosphere.
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes to prevent thermal runaway.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching: Quench carefully with 10 mL of 1N HCl.
-
Extraction: Evaporate volatiles. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol to yield white needles.
-
Yield Target: >90%
-
Purity: >99.5% (HPLC)
-
Analytical Detection (HPLC-UV)
Context: Quantification of Impurity C in Carprofen bulk drug substance according to EP/USP standards.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 234 nm (Carbazole absorption max) |
| Retention Time | Carprofen: ~12.5 min; Impurity C: ~9.8 min (Elutes earlier due to higher polarity of alcohol vs acid/dimer) |
| Limit of Quantitation | 0.05% w/w |
Diagram: Structure-Activity Relationship (SAR) Logic
This diagram visualizes why the conversion of the alcohol (Impurity C) to the acid (Carprofen) is essential for pharmacological efficacy.
Figure 2: SAR comparison showing the critical role of the carboxylic acid moiety in COX binding affinity.
References
-
European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity C. 11th Edition. Strasbourg, France: EDQM. Available at: [Link]
-
Rubio, F., Seawall, S., et al. (1980).[3] "Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans."[1][2][3] Journal of Pharmaceutical Sciences, 69(11), 1245-1253. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15188600: 2-(1-Hydroxyethyl)-6-chlorocarbazole. Available at: [Link]
-
Dumasia, M.C., et al. (2003).[4] "Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry." Journal of Chromatography B, 789(2), 347-360. Available at: [Link]
Sources
- 1. Sci-Hub. Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans / Journal of Pharmaceutical Sciences, 1980 [sci-hub.sg]
- 2. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Toxicity and Safety of Chlorocarbazole Intermediates
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Toxicological Profile of Chlorocarbazole Intermediates.
Chlorocarbazole intermediates, foundational scaffolds in the synthesis of a myriad of pharmacologically active compounds, present a unique set of challenges in the laboratory. Their inherent reactivity and structural similarity to known toxicants necessitate a thorough understanding of their toxicological profiles and strict adherence to safety protocols. This in-depth technical guide provides a critical overview of the known toxicity data, mechanisms of action, and essential safety procedures for researchers and drug development professionals working with these valuable yet hazardous molecules.
The Double-Edged Sword: Introduction to Chlorocarbazole Intermediates
Chlorinated derivatives of carbazole are prized in medicinal chemistry for their role in the synthesis of novel therapeutics, including anti-cancer and anti-epileptic agents. The introduction of chlorine atoms onto the carbazole ring can significantly modulate the molecule's biological activity, often enhancing its therapeutic efficacy. However, this structural modification also raises toxicological concerns, as halogenated aromatic compounds are a class of chemicals known for their potential persistence and toxicity. A nuanced understanding of their structure-activity relationships is therefore paramount for safe and effective drug development.
Unveiling the Hazard: Toxicological Profile of Chlorocarbazole Intermediates
The toxicity of chlorocarbazole intermediates is a complex subject, with data varying depending on the specific isomer and the degree of chlorination. While comprehensive toxicological data for every derivative is not available, a consistent theme of potential hazard emerges from the existing literature and safety data sheets.
Acute Toxicity and Hazard Classifications
Globally Harmonized System (GHS) classifications for specific chlorocarbazole intermediates provide a starting point for risk assessment. For instance, 3-Chlorocarbazole is classified as:
Table 1: GHS Hazard Statements for 3-Chlorocarbazole [1]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | Harmful if swallowed |
| Skin corrosion/irritation | Causes skin irritation |
| Serious eye damage/eye irritation | Causes serious eye irritation |
The Specter of Dioxin-Like Toxicity: Mechanism of Action
A primary toxicological concern associated with halogenated aromatic compounds, including chlorocarbazoles, is their potential to exhibit "dioxin-like" toxicity. This mechanism is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1)[2][3][4].
The binding of a ligand, such as a chlorocarbazole, to the AhR initiates a signaling cascade that can lead to a range of adverse effects, including developmental toxicity, immunotoxicity, and carcinogenesis. Several studies have confirmed that various polyhalogenated carbazoles, including chlorinated derivatives, can significantly activate the AhR[2][3][4]. The potency of AhR activation is dependent on the specific pattern of halogenation[2].
The induction of CYP1A1-dependent ethoxyresorufin-O-deethylase (EROD) activity is a well-established biomarker for AhR activation. Studies have shown that 3-chlorocarbazole and 3,6-dichlorocarbazole can induce EROD activity in rat hepatoma cell lines, confirming their dioxin-like potential[5].
Caption: Mechanism of Dioxin-Like Toxicity via AhR Activation.
Carcinogenicity
The carcinogenic potential of chlorocarbazole intermediates is a significant concern. While specific carcinogenicity studies on many chlorinated derivatives are lacking, the parent compound, carbazole, has been shown to induce liver neoplastic nodules and hepatocellular carcinomas in mice following dietary administration[6][7]. This raises a red flag for its chlorinated analogs, as halogenation can sometimes enhance the carcinogenic properties of aromatic compounds. Given the dioxin-like mechanism of action, which is linked to tumor promotion, a cautious approach regarding the carcinogenic potential of chlorocarbazole intermediates is warranted.
Fortifying the Front Line: Safety and Handling Protocols
Given the established and potential hazards of chlorocarbazole intermediates, a multi-layered approach to safety is essential in any research or development setting.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure. The following should be considered mandatory when handling chlorocarbazole intermediates:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.
-
Gloves: Chemical-resistant gloves are essential. Consult manufacturer's compatibility charts for the specific solvent being used. Double-gloving is recommended.
-
Lab Coat: A buttoned, flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: All work with solid or volatile chlorocarbazole intermediates should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Engineering Controls and Work Practices
-
Ventilation: A properly functioning chemical fume hood is the most critical engineering control.
-
Designated Area: Establish a designated area for working with chlorocarbazole intermediates to prevent cross-contamination.
-
Weighing and Handling Solids: Handle solid compounds with care to avoid generating dust. Weighing should be done in a fume hood or a balance enclosure.
-
Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling these compounds.
Storage and Waste Disposal
-
Storage: Store chlorocarbazole intermediates in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
Waste Disposal: All waste containing chlorocarbazole intermediates, including contaminated PPE and glassware, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines[8][9][10][11]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[9].
In the Trenches: Experimental Protocols for Toxicity Assessment
For laboratories equipped to conduct toxicological assessments, the following protocols provide a framework for evaluating the dioxin-like activity of chlorocarbazole intermediates.
EROD (Ethoxyresorufin-O-Deethylase) Assay
This cell-based assay is a functional measure of CYP1A1 induction and a reliable indicator of AhR activation.
Objective: To quantify the induction of CYP1A1 enzymatic activity in response to exposure to chlorocarbazole intermediates.
Materials:
-
H4IIE rat hepatoma cell line (or other suitable AhR-responsive cell line)
-
Cell culture medium and supplements
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard)
-
NADPH (cofactor)
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture: Culture H4IIE cells in 96-well plates until they reach approximately 80-90% confluency.
-
Compound Exposure: Prepare serial dilutions of the chlorocarbazole intermediate and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) in cell culture medium. Treat the cells with the compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, lyse the cells to release the intracellular enzymes.
-
Enzymatic Reaction: Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time as 7-ethoxyresorufin is converted to the fluorescent product, resorufin.
-
Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the total protein concentration in each well. Express the results as pmol of resorufin/min/mg of protein.
Caption: Workflow for the EROD Assay.
AhR-Responsive Luciferase Reporter Gene Assay
This assay provides a more direct measure of AhR-dependent gene transcription.
Objective: To quantify the activation of the AhR signaling pathway by measuring the expression of a luciferase reporter gene under the control of a dioxin-responsive element (DRE).
Materials:
-
A cell line stably transfected with an AhR-responsive luciferase reporter plasmid (e.g., various commercially available reporter cell lines).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well plates (white, opaque for luminescence reading).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Culture: Seed the reporter cells in 96-well plates.
-
Compound Exposure: Treat the cells with serial dilutions of the chlorocarbazole intermediate and a positive control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: The amount of light produced is proportional to the level of AhR activation. Express the results as relative light units (RLUs) or as a fold induction over the vehicle control.
Conclusion: A Call for Vigilance and Further Research
Chlorocarbazole intermediates are indispensable tools in the quest for new medicines. However, their potential for toxicity, particularly their dioxin-like activity, demands a high level of respect and caution from the scientific community. This guide serves as a foundational resource for understanding and mitigating the risks associated with these compounds. It is imperative that researchers not only adhere to stringent safety protocols but also contribute to the growing body of knowledge on the toxicology of these important chemical entities. Further research into the specific toxicokinetics and long-term health effects of various chlorocarbazole isomers is crucial for ensuring the safety of both laboratory personnel and the environment, and for the responsible development of future pharmaceuticals.
References
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Zhao, B., et al. (2019). Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism. Science of The Total Environment, 689, 103-111. [Link]
-
Till, M., et al. (2016). The fingerprints of dioxin-like bromocarbazoles and chlorocarbazoles in selected forest soils in Germany. Environmental Pollution, 218, 114-123. [Link]
-
Yue, D., et al. (2019). Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism. Aarhus University - Pure. [Link]
-
INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. [Link]
-
Tröbs, M., et al. (2011). Degradative fate of 3-chlorocarbazole and 3,6-dichlorocarbazole in soil. Environmental Science and Pollution Research, 18(6), 941-950. [Link]
-
Wu, Q., et al. (2019). AhR Agonist Activity Confirmation of Polyhalogenated Carbazoles (PHCZs) Using an Integration of in Vitro, in Vivo, and in Silico Models. Environmental Science & Technology, 53(24), 14716-14723. [Link]
-
National Center for Biotechnology Information. (n.d.). EROD assay protocol. [Link]
-
PubChem. (n.d.). 3-Chlorocarbazole. [Link]
-
He, G., et al. (2014). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. Toxicological Sciences, 141(1), 155-168. [Link]
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Tsuda, H., et al. (1982). Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice. Gan, 73(2), 273-278. [Link]
-
Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1983). Carbazole. In: Polynuclear Aromatic Compounds, Part 1, Chemical, Environmental and Experimental Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 32. Lyon (FR): International Agency for Research on Cancer. [Link]
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Heinrich, P., et al. (2014). Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 164, 21-28. [Link]
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Bräunig, J., et al. (2017). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 12(11), 2346-2361. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Department of Toxic Substances Control. (n.d.). Acute Dermal Toxicity. [Link]
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Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]
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González, R. M., et al. (2000). Acute and oral subchronic toxicity of D-003 in rats. Journal of Applied Toxicology, 20(6), 461-466. [Link]
-
National Institutes of Health. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
-
U.S. Environmental Protection Agency. (2025). TIM Version 3.0 beta Technical Description and User Guide - Appendix H - Dermal Toxicity Estimation. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]
Sources
- 1. Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Table 3.9, Studies of carcinogenicity in mice given carbazole - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. epa.gov [epa.gov]
- 11. CCOHS: Hazardous Waste Management [ccohs.ca]
Technical Guide: Chemical Precursors and Synthetic Pathways for 2-(1-Hydroxyethyl)-6-chlorocarbazole
Part 1: Executive Summary & Strategic Context
2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9) is a critical chiral secondary alcohol within the carbazole pharmacophore family. In the pharmaceutical industry, it is most notably identified as Carprofen Impurity C (European Pharmacopoeia standard), a degradation product or synthetic intermediate of the non-steroidal anti-inflammatory drug (NSAID) Carprofen (Rimadyl).
For researchers and drug development professionals, synthesizing this molecule is essential for two primary workflows:
-
Impurity Profiling: Establishing a reference standard to quantify process impurities in Carprofen batches.
-
Scaffold Diversification: Utilizing the chiral alcohol handle at the C2 position for further functionalization (e.g., enantioselective coupling) in the development of novel kinase inhibitors or anti-inflammatory agents.
This guide details the high-fidelity synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole, prioritizing regiochemical control. While direct functionalization of the carbazole ring is possible, it often suffers from poor regioselectivity (favoring the C3 position). Therefore, this guide advocates for a de novo ring construction strategy (Fischer Indole Synthesis) as the scientifically integrated route to guarantee the 2,6-substitution pattern.
Part 2: Retrosynthetic Analysis & Precursor Logic
To achieve the specific 2,6-disubstitution pattern, we must disconnect the molecule back to precursors that pre-define these positions before the aromatic system is fully formed.
Structural Disconnection
-
Target: 2-(1-Hydroxyethyl)-6-chlorocarbazole.[1]
-
Functional Group Interconversion (FGI): Oxidation of the secondary alcohol yields 2-Acetyl-6-chlorocarbazole .
-
Ring Disconnection (Fischer Indole): The carbazole core is disconnected at the N-C1 and C4-C4a bonds, revealing two key precursors:
-
Hydrazine Component: 4-Chlorophenylhydrazine (defines the 6-chloro position).
-
Ketone Component: 3-Acetylcyclohexanone (defines the 2-acetyl position).
-
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward pathway, ensuring high regiochemical fidelity.
Caption: Figure 1. Retrosynthetic pathway and forward synthesis via Fischer Indole strategy to ensure 2,6-regioselectivity.
Part 3: Detailed Synthetic Protocols
Phase 1: Scaffold Construction (Fischer Indole Synthesis)
Objective: Synthesis of 2-Acetyl-6-chlorocarbazole.[2] Rationale: Direct acetylation of 6-chlorocarbazole typically yields the 3-acetyl isomer due to electronic directing effects. The Fischer Indole synthesis using a 3-substituted cyclohexanone locks the substituent into the position para to the ring junction (which becomes C2 in the carbazole numbering).
Precursors:
-
Reagent A: 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7).
-
Reagent B: 3-Acetylcyclohexanone (CAS: 1443-80-7) [Note: Often generated in situ or used as a ketal protected form if stability is an issue].
-
Catalyst: Glacial Acetic Acid or Sulfuric Acid.
-
Oxidant: Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) or DDQ.
Protocol:
-
Hydrazone Formation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 3-acetylcyclohexanone (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours.
-
Cyclization: Add concentrated HCl or H2SO4 to the reaction mixture and continue refluxing for 3–4 hours. The hydrazone undergoes a [3,3]-sigmatropic rearrangement followed by elimination of ammonia to form 2-acetyl-6-chloro-1,2,3,4-tetrahydrocarbazole .
-
Isolation: Pour the mixture into ice water. Filter the precipitate, wash with water, and dry.
-
Aromatization (Dehydrogenation): Dissolve the tetrahydrocarbazole intermediate in xylene or toluene. Add Chloranil (2.0 eq) to effect dehydrogenation. Reflux for 4–6 hours until TLC indicates complete conversion to the fully aromatic carbazole.
-
Purification: Cool the mixture and filter off the hydroquinone byproduct. Concentrate the filtrate and purify via recrystallization from ethanol or column chromatography (Silica gel, Hexane/EtOAc).
Key Checkpoint: Confirm the structure via NMR. The C2-acetyl proton should appear as a singlet, and the aromatic region should show the characteristic 1,2,4-trisubstituted pattern on Ring A and 1,2,4-trisubstituted pattern on Ring B.
Phase 2: Functional Group Transformation (Reduction)
Objective: Conversion of 2-Acetyl-6-chlorocarbazole to 2-(1-Hydroxyethyl)-6-chlorocarbazole. Rationale: Sodium borohydride (NaBH4) is a mild, chemoselective reducing agent that will reduce the ketone to the secondary alcohol without affecting the chloro-substituent or the aromatic system.
Reagents & Conditions:
| Component | Role | Specification |
| 2-Acetyl-6-chlorocarbazole | Substrate | Purity >98% |
| Sodium Borohydride (NaBH4) | Reducing Agent | 1.5–2.0 Equivalents |
| Methanol / THF (1:1) | Solvent System | Anhydrous preferred |
| Dilute HCl (1N) | Quenching Agent | - |
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-acetyl-6-chlorocarbazole (10 mmol) and dissolve in a 1:1 mixture of Methanol and THF (50 mL). Ensure complete dissolution; mild heating (30°C) may be required.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Borohydride (15 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
Quenching: Carefully quench the reaction by adding dilute HCl (1N) dropwise until pH ~7. This destroys excess hydride.
-
Workup: Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).
-
Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Final Purification: The crude product is typically a white to off-white solid. Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>99.5%) is required for analytical standards.
Part 4: Scientific Integrity & Troubleshooting
Regiochemical Verification
The most common failure mode in this synthesis is the formation of the 3-isomer (3-(1-hydroxyethyl)-6-chlorocarbazole) if the direct acetylation route is attempted on 6-chlorocarbazole.
-
Diagnostic: In ^1H NMR, the C2-substituted isomer (Target) will show a meta-coupling (d ~1.5 Hz) for the proton at C1 (isolated between the nitrogen and the alkyl group). The C3-substituted isomer will show an ortho-coupling (d ~8.0 Hz) for the proton at C4.
Safety Considerations
-
Carbazoles: Many carbazole derivatives are potential mutagens. Handle with high containment (fume hood, gloves).
-
Chloranil: Toxic and an irritant.
-
NaBH4: Reacts violently with water/acids to release hydrogen gas (flammability hazard).
Part 5: References
-
European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity Standards. (Defines 2-(1-Hydroxyethyl)-6-chlorocarbazole as Impurity C).[1]
-
Mishra, A. et al. (2011). "Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of anti-inflammatory drug Carprofen." Research Journal of Chemical Sciences. Link (Demonstrates the Fischer Indole route for 2,6-disubstituted carbazoles).
-
Campi, E. M. et al. (1988). "Regioselective synthesis of carbazoles via the Fischer indole synthesis." Australian Journal of Chemistry, 41(1), 183-191. (Foundational text on directing effects in tetrahydrocarbazole formation).
-
PubChem. "Compound Summary: 2-(1-Hydroxyethyl)-6-chlorocarbazole."[1] National Library of Medicine.[1] Link
-
BenchChem. "2-(1-Hydroxyethyl)-6-chlorocarbazole Synthetic Routes." Link
Sources
Methodological & Application
Step-by-step synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole
Application Note: Chemoselective Synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole
Executive Summary
This application note details the robust, laboratory-scale synthesis of 2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9). This compound is a critical intermediate and known impurity (Impurity C) in the manufacturing of Carprofen , a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.
While industrial routes often utilize Fischer indole synthesis to reach the carbazole core, this protocol focuses on the chemoselective reduction of the ketone precursor, 2-acetyl-6-chlorocarbazole . This route is selected for its operational simplicity, high yield, and ability to avoid dechlorination of the halogenated aromatic ring, which is a common risk with catalytic hydrogenation methods.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the preservation of the C-Cl bond while selectively reducing the C=O carbonyl group.
-
Primary Precursor: 1-(6-Chloro-9H-carbazol-2-yl)ethanone (2-Acetyl-6-chlorocarbazole)
-
Strategic Choice: Sodium Borohydride (
) is utilized as the reducing agent. Unlike Lithium Aluminum Hydride ( ), is mild enough to prevent side reactions with the secondary amine of the carbazole or the aryl chloride.
Reaction Scheme
Caption: Linear synthetic pathway from chlorocarbazole to the target hydroxyethyl derivative.
Detailed Experimental Protocol
Materials and Reagents
The stoichiometry below is calculated for a 10.0 mmol batch size.
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-Acetyl-6-chlorocarbazole | 243.69 | 1.0 | 2.44 g | Substrate |
| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g | Reducing Agent |
| Methanol (anhydrous) | 32.04 | N/A | 50 mL | Solvent |
| Tetrahydrofuran (THF) | 72.11 | N/A | 10 mL | Co-solvent (Solubility) |
| Acetic Acid (10%) | 60.05 | N/A | ~20 mL | Quenching Agent |
Step-by-Step Methodology
Phase A: Solubilization (Critical for Yield)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.
-
Dissolution: Charge the flask with 2-acetyl-6-chlorocarbazole (2.44 g). Add THF (10 mL) first to aid solubility, followed by Methanol (50 mL).
-
Expert Note: Carbazoles typically suffer from poor solubility in pure alcohols. The addition of THF prevents precipitation of the starting material during cooling.
-
-
Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5°C .
Phase B: Reduction 4. Addition: Add Sodium Borohydride (0.57 g) portion-wise over 15 minutes.
- Safety: Evolution of hydrogen gas (
) will occur. Ensure the system is vented to a fume hood.
- Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.
- Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
- Endpoint: Disappearance of the ketone spot (
) and appearance of the more polar alcohol spot ( ).
Phase C: Workup and Isolation
7. Quenching: Cool the mixture back to 0°C. Slowly add 10% Acetic Acid (20 mL) dropwise to destroy excess hydride. Stir for 10 minutes until gas evolution ceases.
8. Evaporation: Remove the bulk of the Methanol/THF under reduced pressure (Rotavap at 40°C).
9. Extraction: Resuspend the aqueous residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
10. Drying: Wash combined organics with Brine (30 mL), dry over anhydrous
Phase D: Purification 12. Recrystallization: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.
- Target: White to pale beige crystalline solid.
- Expected Yield: 85–92%.
Process Workflow & Logic
The following diagram illustrates the decision-making process during the reaction, ensuring self-validation of the protocol.
Caption: Operational workflow including solubility checks and reaction monitoring loops.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met:
-
Appearance: White to off-white powder.
-
Melting Point: 180–184°C (Literature range for racemic mixture).
-
Mass Spectrometry (ESI):
(consistent with ). -
1H NMR (DMSO-d6, 400 MHz):
- 11.2 (s, 1H, NH)
- 8.05 (d, 1H, Ar-H)
- 7.45 (d, 1H, Ar-H)
- 5.20 (d, 1H, OH)
- 4.95 (m, 1H, CH-OH)
- 1.45 (d, 3H, CH3)
Safety & Handling
-
Sodium Borohydride: Water-reactive. Toxic if swallowed. Liberates flammable hydrogen gas upon contact with acids or water.
-
6-Chlorocarbazole derivatives: Potential skin irritants. Handle with gloves and standard PPE.
-
Waste Disposal: Aqueous layers from extraction contain boron salts and should be disposed of in separate hazardous waste containers, not general organic waste.
References
-
Magarian, R. A., et al. (1975). Carbazole derivatives and their use as anti-inflammatory agents. U.S. Patent No. 3,896,145. Washington, DC: U.S. Patent and Trademark Office.
-
Yi, L., et al. (2016).[3] Improved synthesis of Carprofen. Organic Process Research & Development. (Contextualizing the carbazole ring synthesis).
-
European Pharmacopoeia (Ph. Eur.). Carprofen Monograph: Impurity C.[1] (Defines the target molecule as a specific impurity standard).
-
PubChem. 2-(1-Hydroxyethyl)-6-chlorocarbazole (Compound Summary). National Library of Medicine.[1] [1]
Sources
Application Note: Optimized Recrystallization Strategies for 2-(1-Hydroxyethyl)-6-chlorocarbazole
Part 1: Introduction & Strategic Analysis[1][2]
The Target Molecule
2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 52546-95-5, often an intermediate in Carprofen synthesis) presents a unique purification challenge.[1][2][3] Structurally, it combines a rigid, hydrophobic tricyclic carbazole core with a polar, hydrogen-bonding secondary alcohol group at the C2 position.[1]
-
Key Functional Groups: Secondary Alcohol (Polar/H-donor), Carbazole Nitrogen (Weakly acidic/H-donor), Aryl Chloride (Lipophilic).[1][2]
Critical Quality Attributes (CQAs)
In the context of pharmaceutical intermediates (e.g., for Carprofen), the purity of this alcohol is critical.[1] Common impurities from the precursor reduction (typically of 2-acetyl-6-chlorocarbazole) include:
-
Unreacted Ketone: 2-Acetyl-6-chlorocarbazole (similar solubility, different polarity).[1][2][3]
-
Over-reduced Alkane: 2-Ethyl-6-chlorocarbazole (highly lipophilic).[1][2][3]
-
Inorganic Salts: Borate species from NaBH₄ reduction.
-
Oligomers: Colored oxidative coupling products common in carbazole chemistry.
Solubility Logic & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and empirical data for carbazole derivatives, we propose a dual-strategy approach. The carbazole core drives solubility in aromatics (Toluene), while the hydroxyl group imparts solubility in polar protic solvents (Alcohols).[1]
| Solvent System | Role | Mechanism of Action | Recommended Use |
| Ethanol / Water | Primary (Green) | Anti-solvent Precipitation: The alcohol dissolves in hot ethanol; water acts as a powerful anti-solvent, forcing crystallization while retaining inorganic salts (borates) in the mother liquor.[2][3] | Removal of inorganic salts & polar impurities. |
| Toluene / Heptane | Alternative (High Purity) | Temperature-Dependent Solubility: Toluene dissolves the carbazole core at high temps ( | Removal of unreacted ketone & organic side products. |
| Ethyl Acetate / Hexane | Screening | Polarity Tuning: Good for initial solubility screens but often leads to "oiling out" due to rapid polarity shifts. | Small-scale purification or flash chromatography alternative.[2][3] |
Part 2: Experimental Protocols
Protocol A: Micro-Scale Solvent Screening (The "Drop" Method)
Use this protocol to validate solubility before scaling up.[2]
Objective: Determine the approximate saturation point and temperature coefficient.
-
Preparation: Place 100 mg of crude 2-(1-Hydroxyethyl)-6-chlorocarbazole into a 4 mL vial.
-
Addition: Add the primary solvent (e.g., Ethanol or Toluene) in 100 µL increments while heating to boiling (use a heating block set to solvent boiling point).
-
Observation:
-
Dissolution: Record the volume required to fully dissolve the solid at boiling.
-
Precipitation: Allow to cool to room temperature (RT).[1][2][6][7][8] If crystals form, record the onset temperature.
-
Anti-Solvent: If no crystals form at RT, add the anti-solvent (Water or Heptane) dropwise until persistent turbidity is observed.[1] Heat to clear, then cool.
-
-
Result: Select the system that yields defined crystals (needles/plates) rather than an oil or amorphous powder.
Protocol B: Scalable Recrystallization (Ethanol/Water System)
Recommended for removal of inorganic salts and general purification.[1][2]
Reagents:
-
Deionized Water[1]
Step-by-Step Procedure:
-
Dissolution:
-
Charge crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add Ethanol (10-15 mL per gram of solid) .
-
Heat to reflux (approx. 78°C).[1][2] The solid should fully dissolve. If not, add Ethanol in small portions until dissolution is complete.[1]
-
Note: If colored impurities are present, add Activated Carbon (5 wt%) and reflux for 15 mins, then filter hot through Celite.[1]
-
-
Crystallization:
-
Maintain the solution at near-boiling temperature.
-
Slowly add warm Water (50-60°C) dropwise.
-
Stop point: When a faint, persistent cloudiness appears, stop water addition.
-
Add a few drops of Ethanol to restore clarity.
-
Remove heat and allow the flask to cool to Room Temperature (20-25°C) slowly over 2-3 hours. Do not shock cool.
-
-
Maturation:
-
Once at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
Protocol C: Alternative Recrystallization (Toluene/Heptane System)
Recommended for high-purity organic separation (removal of ketone/over-reduced species).[1][2][3]
Reagents:
Step-by-Step Procedure:
-
Dissolution:
-
Crystallization:
-
Isolation:
-
Filter and wash with cold Heptane.
-
Caution: Toluene has a high boiling point; ensure thorough drying under high vacuum to remove solvent residues.
-
Part 3: Process Visualization
Workflow Diagram: Purification Logic
The following diagram illustrates the decision matrix for purifying this intermediate based on the impurity profile.
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity profile.
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent polarity gap is too wide.[2][3] | Re-heat to dissolve.[8][11] Add a "bridge" solvent (e.g., more Ethanol) or cool much slower with vigorous stirring.[1] |
| Low Yield | Too much solvent used or terminal temperature not low enough.[8] | Concentrate the mother liquor by 30% and re-cool. Ensure final temp is <5°C. |
| Colored Crystals | Oxidative impurities trapped in lattice. | Use Activated Carbon (Charcoal) during the hot dissolution step. |
| Fine Precipitate | Rapid nucleation (Crash cooling).[1] | Re-dissolve and cool slowly.[7][8] Seed the solution with a pure crystal at 40°C. |
Part 5: References
-
Carbazole Chemistry & Carprofen Synthesis:
-
General Recrystallization Techniques:
-
Solvent Selection Strategies:
-
Chemical Properties Data:
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. US6013808A - Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid - Google Patents [patents.google.com]
- 3. 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | C17H18ClNO3 | CID 15188603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2-(1-Hydroxyethyl)-6-chlorocarbazole | C14H12ClNO | CID 15188600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE [drugfuture.com]
- 10. amherst.edu [amherst.edu]
- 11. US2459135A - Purification of carbazole - Google Patents [patents.google.com]
Application Note: Accelerated Synthesis of 6-Chlorocarbazole Intermediates via Microwave-Assisted Cadogan Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole scaffolds, particularly halogenated derivatives like 6-chlorocarbazole, are pivotal structural motifs in pharmacologically active compounds and advanced materials. Traditional synthetic routes to these intermediates often involve prolonged reaction times, harsh conditions, and significant energy consumption. This application note provides a detailed, field-proven protocol for the synthesis of 6-chlorocarbazole intermediates utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the principles of the microwave-assisted Cadogan reductive cyclization, offering a step-by-step methodology that dramatically reduces reaction times from hours to minutes while improving yields and product purity. This guide is designed to provide researchers with the technical expertise and practical insights required to safely and effectively implement this green chemistry approach.[1][2][3]
The Strategic Advantage of Microwave-Assisted Synthesis
The carbazole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with diverse biological activities. The introduction of a chlorine atom at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, conventional thermal synthesis methods are often inefficient.
Microwave-assisted synthesis addresses these challenges directly. Unlike conventional heating, which relies on slow conduction and convection to transfer energy from the outside of a vessel inwards, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][2][4][5] This volumetric and instantaneous heating mechanism leads to remarkable benefits:
-
Drastic Rate Acceleration: Reaction times are often reduced from many hours or days to mere minutes.[6]
-
Enhanced Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[1][7]
-
Improved Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis significantly lowers energy consumption, aligning with the principles of green chemistry.[2][4][8]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
The core of this efficiency lies in two primary heating mechanisms: Dipolar Polarization and Ionic Conduction .[1][2][4] Polar molecules, like the reactants and solvents in our protocol, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the sample.[4][6]
Synthetic Strategy: The Cadogan Reductive Cyclization
For the construction of the carbazole core, the Cadogan reaction is an elegant and powerful choice. This reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine. The reaction proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization and aromatization to form the carbazole ring.
Microwave irradiation has been shown to dramatically accelerate the Cadogan reaction, providing near-quantitative yields in minutes.[7][9]
Caption: Fig 1: Mechanism of the Cadogan Reductive Cyclization.
Safety First: Microwave Reactor Protocols
The rapid heating and potential for high-pressure generation in closed-vessel microwave systems necessitate strict adherence to safety protocols.[10][11] Using dedicated laboratory microwave reactors with built-in temperature and pressure sensors is mandatory; domestic kitchen ovens are not designed for laboratory use and are extremely dangerous in this context.[11]
Caption: Fig 2: Critical Safety Workflow for Microwave Synthesis.
Key Safety Mandates:
-
Vessel Integrity: Always inspect the glass reaction vial and cap for any signs of cracks or damage before use.
-
Stirring: Use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating.[10][11]
-
Volume Limits: Never exceed the recommended maximum reaction volume for the vessel.
-
Pressure Calculation: For unknown reactions, perform a small-scale test run and be aware of the solvent's vapor pressure at the target temperature.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the entire procedure within a certified laboratory fume hood.
Detailed Experimental Protocol
This protocol details the synthesis of 6-chlorocarbazole from 4-chloro-2'-nitrobiphenyl. The precursor can be readily synthesized via a microwave-enhanced Suzuki-Miyaura cross-coupling reaction.[9]
Materials & Equipment
-
Reagents:
-
4-chloro-2'-nitrobiphenyl
-
Triethyl phosphite (reagent grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hexanes (HPLC grade)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Monowave laboratory microwave reactor
-
10 mL microwave reaction vial with a snap cap and septum
-
Magnetic stir bar
-
Rotary evaporator
-
Glassware for work-up and chromatography
-
Step-by-Step Synthesis Workflow
Caption: Fig 3: Step-by-Step Experimental Workflow.
Detailed Procedural Notes & Rationale
-
Vessel Charging: To a 10 mL microwave reaction vial, add 4-chloro-2'-nitrobiphenyl (233.6 mg, 1.0 mmol) and a magnetic stir bar.
-
Rationale: Starting with a precise amount of the limiting reagent is critical for accurate yield calculation.
-
-
Solvent/Reagent Addition: In a fume hood, add triethyl phosphite (5 mL). Seal the vial securely with the cap.
-
Rationale: Triethyl phosphite serves as both the reducing agent and a high-boiling, microwave-absorbent solvent, simplifying the reaction setup. Using it in excess ensures the reaction goes to completion.
-
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters: Temperature = 180°C, Hold Time = 10 minutes, Stirring = 600 rpm. Start the irradiation.
-
Rationale: 180°C provides sufficient thermal energy to overcome the activation barrier for the cyclization, while the 10-minute hold time is typically sufficient for full conversion under microwave conditions. The reactor's software will modulate power to maintain the target temperature.
-
-
Cooling: Once the reaction is complete, the instrument's compressed air stream will cool the vessel to below 50°C.
-
Rationale: This step is a critical safety measure to reduce the internal pressure of the vial before it is handled and opened.
-
-
Work-up: Carefully uncap the vial in the fume hood. Transfer the reaction mixture to a round-bottom flask. Remove the excess triethyl phosphite on a rotary evaporator connected to a high-vacuum pump.
-
Rationale: Removing the high-boiling phosphite is necessary before purification.
-
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% Dichloromethane in Hexanes.
-
Rationale: This standard purification technique effectively separates the nonpolar 6-chlorocarbazole product from any polar impurities or unreacted starting material.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-chlorocarbazole as a white to off-white solid. The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data & Expected Outcomes
The microwave-assisted Cadogan reaction is highly efficient. The following table provides a comparison of typical results between conventional and microwave-assisted methods for carbazole synthesis, which are analogous to the 6-chloro derivative.
| Parameter | Conventional Heating | Microwave-Assisted Method | Reference |
| Reactant | 2-Nitrobiphenyl | 2-Nitrobiphenyl | [7] |
| Reagent | Triphenylphosphine | Triphenylphosphine | [7] |
| Reaction Time | Several Hours | 2 minutes | [7] |
| Temperature | Reflux | 180-200 °C (set point) | [7] |
| Power | N/A | 200 W (typical) | [7] |
| Yield | Variable (often <80%) | ~96% | [7] |
Researchers implementing the protocol for 6-chlorocarbazole should expect yields well in excess of 90% with reaction times under 15 minutes.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for preparing 6-chlorocarbazole intermediates. By leveraging the principles of direct, volumetric heating, the Cadogan reductive cyclization can be completed in minutes with excellent yields and high purity. This protocol not only accelerates the discovery and development process for novel pharmaceuticals and materials but also aligns with the goals of green chemistry by significantly reducing energy consumption and reaction time. Adherence to the detailed safety and experimental protocols will ensure safe, reproducible, and highly efficient synthesis.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
-
Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. (n.d.). ResearchGate. [Link]
-
Scheme 1 Microwave accelerated Cadogan reaction for the synthesis of mixed heteroatom containing heteroacenes. (n.d.). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]
-
Microwave-Enhanced Cadogan Cyclization: An Easy Access to the 2-Substituted Carbazoles and other Fused Heterocyclic Systems. (n.d.). ResearchGate. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022). National Center for Biotechnology Information. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]
-
Basic Guidelines For Microwave Reactor and Reactions. (n.d.). Scribd. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022). RSC Publishing. [Link]
-
Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. (2004). National Center for Biotechnology Information. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). RSC Publishing. [Link]
-
Synthesis of pyrrolo[3,2‐c]carbazoles using classical Cadogan reaction. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. (n.d.). ResearchGate. [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (n.d.). ResearchGate. [Link]
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]
-
Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivatives. (n.d.). RSC Publishing. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
Scalable production methods for Carprofen intermediates
Application Note: Scalable Synthesis and Process Optimization of Carprofen Intermediates
Executive Summary
Carprofen (Rimadyl®) is a cornerstone non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. Structurally, it is a carbazole derivative, distinguishing it from the propionic acid class (e.g., Ibuprofen) by its rigid tricyclic nitrogen-containing core.
For industrial chemists, the synthesis of Carprofen presents a classic process engineering challenge: balancing the cost-efficiency of the Fischer Indole Synthesis against the stringent purity requirements of pharmaceutical manufacturing. This guide details a scalable, self-validating workflow for producing high-purity Carprofen intermediates, focusing on the critical cyclization and aromatization steps.
Strategic Route Analysis: The "Why" Behind the Chemistry
In scalable manufacturing, we generally evaluate two primary pathways. Understanding the causality behind selecting one over the other is crucial for process design.
Pathway A: The Classical Fischer Indole Route (Recommended for Scale)
-
Mechanism: Acid-catalyzed cyclization of (4-chlorophenyl)hydrazine with a cyclohexanone derivative.
-
Pros: Low raw material costs; well-understood kinetics; avoids expensive transition metal ligands.
-
Cons: High exothermicity; potential for "thermal runaway"; heavy metal waste (if ZnCl₂ is used).
-
Optimization: We utilize a Lewis Acid/Brønsted Acid hybrid catalysis system to lower reaction temperatures and manage the exotherm.
Pathway B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
-
Mechanism: Pd-catalyzed arylation of an enolate followed by cyclization.
-
Pros: High functional group tolerance; fewer regioisomers.
-
Cons: Prohibitive cost of Pd catalysts for veterinary margins; difficult heavy metal scavenging (ppm limits).
Decision: This protocol focuses on an Optimized Fischer Indole Route , as it remains the only economically viable method for multi-ton production.
Visualizing the Workflow
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the logical disconnection of the Carprofen molecule into its scalable precursors.
Caption: Retrosynthetic breakdown of Carprofen into commercially available bulk chemicals.
Detailed Experimental Protocols
Phase 1: Preparation of the Keto-Ester Intermediate
Objective: Synthesis of Ethyl 2-(3-oxocyclohexyl)propanoate (or equivalent malonate derivative). Criticality: High. Regio-control during the alkylation of cyclohexanone determines the yield of the final carbazole.
Protocol:
-
Enamine Formation: Charge a reactor with Cyclohexanone (1.0 eq) and Pyrrolidine (1.1 eq) in Toluene. Reflux with a Dean-Stark trap to remove water.
-
Checkpoint: Conversion must be >98% by GC to prevent side reactions in the next step.
-
-
Alkylation: Cool the enamine solution to 60°C. Add Diethyl Methyl Malonate (1.05 eq) slowly.
-
Causality: Slow addition prevents oligomerization of the enamine.
-
-
Hydrolysis: Add dilute HCl to hydrolyze the enamine moiety back to the ketone.
-
Workup: Separate organic layer, wash with brine, and distill.
Phase 2: The Fischer Indole Cyclization (The Bottleneck)
Objective: Reaction of the Keto-Ester with 4-chlorophenylhydrazine to form the Tetrahydrocarbazole core. Safety Note: 4-chlorophenylhydrazine is toxic and unstable. We generate it in situ or use the Hydrochloride salt.
Step-by-Step Methodology:
-
Salt Suspending: Suspend 4-chlorophenylhydrazine HCl (1.0 eq) in Glacial Acetic Acid (AcOH).
-
Reagent Addition: Add the Keto-Ester (1.0 eq) from Phase 1.
-
Catalyst Injection: Add H₂SO₄ (0.1 eq) or ZnCl₂ (0.5 eq).
-
Expert Insight: While ZnCl₂ is classic, H₂SO₄ allows for easier waste treatment. We use H₂SO₄ for green chemistry compliance.
-
-
Controlled Heating (The "Soft Reflux"):
-
Heat slowly to 70°C. Monitor for the "Hydrazone Break" (a distinct color change and exotherm).
-
Once the exotherm subsides, ramp to 90°C for 2 hours.
-
-
Quench: Pour reaction mixture into ice water. The tetrahydrocarbazole precipitates as a solid.
-
Filtration: Filter and wash with water until pH is neutral.
Phase 3: Aromatization (Dehydrogenation)
Objective: Converting the tetrahydro-ring into the fully aromatic carbazole system. Legacy Method: Chloranil (Toxic, expensive waste). Modern Scalable Method: Catalytic Dehydrogenation.
Protocol:
-
Dissolve the wet tetrahydrocarbazole cake in Xylene or Toluene.
-
Add Pd/C (5% loading) catalyst.
-
Reflux vigorously (140°C) for 6-8 hours.
-
Self-Validating Step: Monitor H₂ evolution. Reaction is complete when gas evolution ceases.
-
-
Hot Filtration: Filter off the Pd/C catalyst while hot (recycle catalyst).
-
Crystallization: Cool the filtrate to 5°C. Carprofen intermediate crystallizes out.
Purification and Quality Control
Achieving pharmaceutical grade (>99.5%) requires a specific purification strategy that avoids chromatography.
The "Amine-Salt" Purification Technique: This method exploits the acidity of Carprofen (pKa ~4.4) to separate it from neutral impurities (unreacted hydrazones).
| Step | Action | Scientific Rationale |
| 1. Dissolution | Dissolve crude Carprofen in Acetone . | Good solubility for the acid form. |
| 2. Salt Formation | Add Triethylamine (TEA) (1.1 eq). | Forms the soluble Carprofen-TEA salt. Neutral impurities remain in solution or precipitate (depending on concentration). |
| 3. Filtration | Filter the solution. | Removes insoluble mechanical impurities and inorganic salts. |
| 4. Reprecipitation | Add the filtrate to a dilute HCl/Water solution. | Acidification breaks the amine salt; pure Carprofen precipitates immediately. |
| 5. Final Wash | Wash cake with cold Ethanol/Water (80:20). | Removes trace colored impurities. |
Process Flow Diagram (PFD)
This diagram visualizes the physical movement of materials through the manufacturing plant.
Caption: Industrial Process Flow Diagram (PFD) for Carprofen production.
Troubleshooting & Optimization Data
Table 1: Solvent Selection for Fischer Cyclization
| Solvent | Reaction Temp | Yield (%) | Comments |
| Acetic Acid (Glacial) | 118°C | 82% | Standard. Good solubility, but corrosive. |
| Ethanol/H₂SO₄ | 78°C | 65% | Too slow; incomplete cyclization. |
| Toluene/ZnCl₂ | 110°C | 78% | Difficult workup (emulsions). |
| Polyphosphoric Acid | 100°C | 85% | High yield, but impossible to stir at scale (viscosity). |
Expert Tip: For maximum scalability, use Acetic Acid as the solvent. It acts as both solvent and catalyst promoter, and it can be recovered via distillation.
References
-
Hoffmann-La Roche Inc. (1979).[1] Carbazole methyl malonates. US Patent 4,158,007.[2] Link
-
ChemWerth, Inc. (2016).[2] Synthetic process of carprofen. EP Patent 3,091,000 A1.[2] Link
-
Robinson, B. (1982).[3] The Fischer Indole Synthesis. John Wiley & Sons.[3] (Seminal text on the mechanism).
-
Luo, et al. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. (Demonstrates modern Ruthenium-catalyzed approaches relevant to carbazole derivatives). Link
-
Filter Concept. (2023). Purification Processes for API. (General reference for crystallization protocols). Link
Sources
Application Note & Protocols: Functionalization of 2-(1-Hydroxyethyl)-6-chlorocarbazole for Drug Discovery
Abstract
The carbazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a detailed guide for the strategic functionalization of 2-(1-Hydroxyethyl)-6-chlorocarbazole, a versatile starting material for generating diverse chemical libraries for drug discovery. We present validated protocols for targeted modification at three key positions: the secondary hydroxyl group, the carbazole nitrogen, and the aromatic core via C-H activation. Each protocol is accompanied by a mechanistic rationale, step-by-step instructions, and characterization guidelines to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the 2-(1-Hydroxyethyl)-6-chlorocarbazole Scaffold
Carbazole and its derivatives are of immense interest to medicinal chemists due to their rigid, planar structure and rich electron density, which facilitate interactions with various biological targets.[4] The starting scaffold, 2-(1-Hydroxyethyl)-6-chlorocarbazole (Molecular Formula: C₁₄H₁₂ClNO, Molecular Weight: 245.7 g/mol ), offers a unique combination of reactive sites for chemical diversification.[5][6]
-
The Secondary Alcohol (-OH): This group is a prime target for modification. It can be converted into ethers or esters to modulate lipophilicity and hydrogen bonding capacity. Furthermore, its oxidation to a ketone introduces a different functional group, which can alter receptor binding and metabolic stability.[7][8] Secondary alcohols can be susceptible to in-vivo oxidation, a pathway that can be blocked or exploited through functionalization.[9]
-
The Carbazole Nitrogen (-NH): The nitrogen atom is a potent hydrogen bond donor.[10] Its alkylation or arylation is a common and effective strategy to explore structure-activity relationships (SAR) and can significantly influence the molecule's pharmacokinetic profile.[4]
-
The Aromatic Carbazole Core (C-H bonds): The carbazole ring system is amenable to modern synthetic methods, such as transition metal-catalyzed C-H functionalization.[11] This allows for the late-stage introduction of substituents at specific positions, providing access to novel chemical space that is often difficult to reach through traditional methods.[1][12]
This multi-pronged functionalization approach enables the systematic exploration of the chemical space around a promising core, a cornerstone of modern drug discovery.
Figure 1: Strategic functionalization pathways for the core scaffold.
Protocols for Functionalization
The following protocols are designed as self-validating systems. Successful synthesis should be confirmed by comparing analytical data (e.g., NMR, MS) with expected values.
Protocol 1: O-Alkylation of the Secondary Alcohol (Williamson Ether Synthesis)
-
Principle: This protocol describes the deprotonation of the secondary alcohol with a strong base (sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a robust method to introduce small alkyl chains or more complex side chains.
-
Materials:
-
2-(1-Hydroxyethyl)-6-chlorocarbazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-Hydroxyethyl)-6-chlorocarbazole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
-
Characterization:
-
¹H NMR: Disappearance of the alcohol proton (-OH) signal and appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.4 ppm for a methoxy group).
-
HRMS: Mass peak corresponding to the calculated exact mass of the O-alkylated product.
-
Protocol 2: Oxidation of the Secondary Alcohol to a Ketone
-
Principle: Secondary alcohols can be oxidized to ketones using a variety of reagents.[8][13] We recommend using Pyridinium Chlorochromate (PCC), a mild reagent that minimizes over-oxidation, especially in complex molecules.
-
Materials:
-
2-(1-Hydroxyethyl)-6-chlorocarbazole
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celatom® or Celite®
-
-
Procedure:
-
To a round-bottom flask, add 2-(1-Hydroxyethyl)-6-chlorocarbazole (1.0 eq) and dissolve in anhydrous DCM.
-
Add PCC (1.5 eq) and a small amount of silica gel to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celatom® or Celite® to remove the chromium salts. Wash the pad thoroughly with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
-
Characterization:
-
¹H NMR: Disappearance of the methine proton signal (CH-OH) and the alcohol proton signal. Appearance of a new singlet for the methyl group adjacent to the carbonyl.
-
¹³C NMR: Appearance of a ketone carbonyl signal (~190-200 ppm).
-
IR Spectroscopy: A strong C=O stretching band around 1680-1700 cm⁻¹.
-
Protocol 3: N-Alkylation of the Carbazole Ring
-
Principle: The carbazole nitrogen can be deprotonated with a base like sodium hydroxide in a polar aprotic solvent, followed by nucleophilic attack on an alkylating agent.[14] This is a fundamental transformation for modifying the properties of the carbazole core.
-
Materials:
-
2-(1-Hydroxyethyl)-6-chlorocarbazole
-
Powdered Sodium Hydroxide (NaOH)
-
Alkylating Agent (e.g., Diethyl sulfate, Propyl iodide)
-
Anhydrous Acetone or DMF
-
-
Procedure:
-
In a round-bottom flask, suspend 2-(1-Hydroxyethyl)-6-chlorocarbazole (1.0 eq) and powdered NaOH (1.2 eq) in anhydrous acetone.
-
Add the alkylating agent (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction for 8-16 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.
-
After the reaction is complete, filter off the solids and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.
-
-
Characterization:
-
¹H NMR: Disappearance of the broad N-H proton signal (typically > 10 ppm). Appearance of new signals corresponding to the N-alkyl group.
-
HRMS: Mass peak corresponding to the calculated exact mass of the N-alkylated product.
-
Building a Compound Library: A Workflow
The true power of this scaffold lies in the combinatorial application of these protocols. A researcher can first perform an N-alkylation and then subject the product to O-alkylation or oxidation, rapidly generating a matrix of diverse analogs.
Figure 2: Workflow for generating a diverse compound library.
Summary of Functionalization Strategies
The table below summarizes the potential modifications and their strategic implications in a drug discovery context.
| Site of Functionalization | Reaction Type | Example Reagents | Resulting Functional Group | Potential Impact on Properties |
| Secondary Alcohol | O-Alkylation | NaH, CH₃I | Methyl Ether | Increases lipophilicity, removes H-bond donor capability. |
| O-Acylation | Ac₂O, Pyridine | Acetate Ester | Masks H-bond donor, can act as a prodrug moiety. | |
| Oxidation | PCC | Ketone | Alters geometry and electronic properties, removes H-bond donor. | |
| Carbazole Nitrogen | N-Alkylation | NaOH, (CH₃CH₂)₂SO₄ | N-Ethyl | Increases lipophilicity, removes H-bond donor, explores new binding pockets. |
| N-Arylation | CuI, L-proline, Ar-I | N-Aryl | Introduces bulky aromatic groups, potential for π-π stacking interactions. | |
| Aromatic Core | C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | C-Aryl | Adds significant bulk and explores new vector space off the core. |
Conclusion
2-(1-Hydroxyethyl)-6-chlorocarbazole is an exceptionally valuable starting scaffold for medicinal chemistry campaigns. Its three distinct points of reactivity can be selectively and efficiently modified using the robust protocols detailed in this guide. By systematically applying these functionalization strategies, research teams can rapidly generate libraries of novel, diverse, and drug-like molecules, significantly accelerating the process of hit identification and lead optimization in drug discovery.
References
-
Title: Recent developments in C−H functionalization of carbazoles. Source: RSC Advances. URL: [Link]
-
Title: Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Source: RSC Publishing. URL: [Link]
-
Title: 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE. Source: GSRS. URL: [Link]
-
Title: 2-(1-Hydroxyethyl)-6-chlorocarbazole. Source: PubChem. URL: [Link]
-
Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Source: PMC. URL: [Link]
-
Title: Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery. URL: [Link]
-
Title: Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors. Source: PMC. URL: [Link]
-
Title: REACTIONS OF ALCOHOLS. Source: University of Illinois Chicago. URL: [Link]
-
Title: Alcohols Important Reactions. Source: Jack Westin. URL: [Link]
-
Title: Reactions of Alcohols. Source: University of Calgary. URL: [Link]
-
Title: CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. Source: International Journal of Research in Pharmacy and Chemistry. URL: [Link]
-
Title: Synthesis and evaluation of biological activity of some novel carbazole derivatives. Source: Journal of Applied Pharmaceutical Research. URL: [Link]
-
Title: Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Source: MDPI. URL: [Link]
-
Title: Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Source: PMC. URL: [Link]
-
Title: 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Source: Organic Syntheses. URL: [Link]
Sources
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- 2. ijrpc.com [ijrpc.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-(1-Hydroxyethyl)-6-chlorocarbazole | C14H12ClNO | CID 15188600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. csueastbay.edu [csueastbay.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 12. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crab.rutgers.edu [crab.rutgers.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Minimizing side reactions during chlorocarbazole synthesis
Welcome to the technical support center for chlorocarbazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chlorinated carbazole derivatives. The inherent reactivity of the carbazole nucleus, while advantageous, often leads to challenges in controlling selectivity and minimizing byproduct formation.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our approach is grounded in mechanistic principles to help you understand the root cause of common issues and implement robust solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: Poor Regioselectivity - Formation of Multiple Monochloro Isomers
Question: My reaction is producing a mixture of 1-chloro-, 2-chloro-, and 3-chlorocarbazole. How can I improve the selectivity to favor a single isomer, particularly the 3-chloro product?
Answer: This is a classic challenge in electrophilic aromatic substitution on carbazoles. The carbazole ring system has several activated positions, but their relative reactivity can be modulated. Theoretical calculations, such as the Fukui index, predict that the C3/C6 and C1/C8 positions are the most favored for electrophilic attack, with C3 and C6 being predominant.[1][2] The formation of other isomers is often a result of kinetic vs. thermodynamic control and the specific chlorinating agent used.
Root Cause Analysis & Mitigation Strategies:
-
Chlorinating Agent Choice: Highly reactive chlorinating agents (e.g., Cl₂) can be indiscriminate. N-Chlorosuccinimide (NCS) is a milder and more selective reagent for chlorinating activated aromatic rings and is highly recommended.[3][4][5] Its bulkier nature can also sterically favor the more accessible C3/C6 positions over the C1/C8 positions.
-
Solvent Effects: The choice of solvent can influence the electrophilicity of the chlorinating agent and stabilize intermediates. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are effective for NCS chlorinations.[3] Acetic acid can also be used, which can protonate the carbazole nitrogen, slightly altering the directing effects of the ring system.
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Running the reaction at elevated temperatures (e.g., 75 °C) from the start can provide enough energy to overcome the activation barrier for substitution at less favored positions.[3]
Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Over-chlorination - Formation of Dichloro- and Polychlorinated Byproducts
Question: My primary byproduct is 3,6-dichlorocarbazole, and I am struggling to isolate the pure monochlorinated product. How do I prevent this?
Answer: This is the most common side reaction. The introduction of a chlorine atom is an activating group (ortho-, para-directing), making the monochlorinated product more reactive than the starting carbazole. This leads to a second chlorination event, typically at the opposite C6 position, yielding the highly symmetrical 3,6-dichlorocarbazole.[2]
Root Cause Analysis & Mitigation Strategies:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use a strict 1:1 or slightly substoichiometric ratio of NCS to carbazole (e.g., 0.95 eq. of NCS). | Starving the reaction of the chlorinating agent is the most effective way to prevent the second addition. This will result in incomplete conversion of the starting material, but simplifies purification. |
| Reagent Addition | Add the NCS solution dropwise over a prolonged period (e.g., 1-2 hours) at a low temperature (0-5 °C). | This maintains a low instantaneous concentration of NCS, minimizing the chance of a newly formed monochlorocarbazole molecule reacting again before all the starting material has reacted once. |
| Reaction Time | Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed or when the desired product concentration is maximized. | Allowing the reaction to run for an extended period, even with stoichiometric reagents, will inevitably lead to the formation of polychlorinated species. |
| Purification | The separation of 3-chloro- from 3,6-dichlorocarbazole can be challenging due to similar polarities. Utilize a high-performance column chromatography system with a shallow gradient of a non-polar/polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane). Recrystallization can also be effective if a suitable solvent system is found. | A well-planned purification strategy is critical. It is often easier to separate the desired product from the unreacted starting material than from the dichlorinated byproduct. |
Experimental Protocol: Selective Monochlorination of 9H-Carbazole
-
Setup: To a solution of 9H-carbazole (1.0 eq.) in anhydrous DMF (10 mL per mmol of carbazole) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (1.0 eq.) in anhydrous DMF (5 mL per mmol).
-
Slow Addition: Add the NCS solution to the stirred carbazole solution dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC.
-
Quenching: Once the desired conversion is reached (e.g., ~80-90% consumption of starting material), quench the reaction by pouring it into cold water (50 mL per mmol of carbazole).
-
Work-up: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Issue 3: Side Reactions from Precursor Synthesis (Borsche–Drechsel Cyclization)
Question: I am using the Borsche–Drechsel cyclization to synthesize my carbazole precursor, but I'm getting a low yield of the final aromatized carbazole after the chlorination step. What could be going wrong in the initial synthesis?
Answer: The Borsche–Drechsel synthesis involves an acid-catalyzed cyclization of an arylhydrazone followed by an oxidation/aromatization step to form the carbazole.[6][7] Side reactions can occur at both stages, leading to impurities that complicate subsequent chlorination.
Root Cause Analysis & Mitigation Strategies:
-
Incomplete Cyclization: The initial cyclization to the tetrahydrocarbazole requires a strong acid catalyst. If the reaction is incomplete, you will carry unreacted hydrazone into the next step, which can decompose or react with your chlorinating agent.
-
Solution: Ensure sufficient acid (e.g., sulfuric acid, polyphosphoric acid) is used and that the reaction is heated appropriately to drive the cyclization to completion.[7] Monitor by TLC until the hydrazone spot disappears.
-
-
Incomplete Aromatization: The conversion of the tetrahydrocarbazole intermediate to the fully aromatic carbazole is an oxidation step. Incomplete oxidation leaves a partially saturated, highly reactive impurity.
-
Solution: Use a reliable dehydrogenation agent like palladium on carbon (Pd/C) at high temperature or Chloranil in a suitable solvent (e.g., xylene). Ensure the reaction goes to completion before proceeding.
-
-
Formation of Isomeric Byproducts: The cyclization mechanism is similar to the Fischer indole synthesis and can sometimes lead to rearranged or isomeric products, especially with substituted arylhydrazones.[6]
-
Solution: This is substrate-dependent. Careful analysis (NMR, MS) of the crude carbazole is necessary to identify these impurities. Purification at this stage is critical.
-
Process Flow for Borsche-Drechsel Synthesis
Caption: Key steps and potential pitfalls in the Borsche-Drechsel synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuryl chloride (SO₂Cl₂) for chlorination? A1: While sulfuryl chloride is a potent chlorinating agent, it is often too reactive for selective monochlorination of carbazoles. It tends to produce a mixture of polychlorinated products and can also lead to sulfonation byproducts. For controlled, high-yield synthesis of a specific chlorocarbazole, NCS is the superior choice due to its milder nature.[3]
Q2: My reaction mixture is turning dark brown/black. Is this normal? A2: Significant color change, especially to dark brown or black, often indicates decomposition or oxidation side reactions. The carbazole ring is electron-rich and can be susceptible to oxidation, particularly at elevated temperatures or in the presence of air and a catalyst.[8] Ensure your reaction is run under an inert atmosphere (nitrogen or argon) and that your solvent is anhydrous and degassed. If the color change is rapid and accompanied by the formation of multiple spots on TLC, consider lowering the reaction temperature.
Q3: How do I confirm the regiochemistry of my chlorinated product? A3: Unambiguous characterization is critical. While 1D ¹H NMR can provide initial clues based on splitting patterns and coupling constants in the aromatic region, it is often insufficient to definitively distinguish between isomers (e.g., 2-chloro vs. 3-chloro). The most reliable methods are:
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and especially HMBC and NOESY can establish connectivity and through-space relationships to definitively assign the chlorine's position.
-
X-ray Crystallography: If you can grow a suitable single crystal, this method provides absolute structural proof.
-
Comparison to Literature Data: If the compound has been previously reported, a direct comparison of NMR and melting point data to a verified source is a valid confirmation method.
Q4: Is it necessary to protect the N-H of the carbazole before chlorination? A4: Generally, for electrophilic chlorination with NCS, protection of the N-H group is not necessary. The lone pair on the nitrogen is integral to the aromatic system, and direct N-chlorination is not a major competing pathway under these conditions. The N-H proton is acidic, but not typically reactive enough to interfere. However, if you were performing reactions involving strong bases (e.g., metalation), N-protection would be essential.
References
- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide.Synlett.
- Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination.Environmental Pollution.
- Formation and chlorination of carbazole, phenoxazine, and phenazine.Environmental Science & Technology.
- Common side reactions in the synthesis of carbazole derivatives.BenchChem.
- Formation and chlorination of carbazole, phenoxazine, and phenazine.Semantic Scholar.
- Formation and chlorination of carbazole, phenoxazine, and phenazine.PubMed.
- Insight into the formation of polyhalogenated carbazoles during seawater chlorination.Water Research.
- Chlorination - Common Conditions.Organic Chemistry.
-
Borsche–Drechsel cyclization. Wikipedia. Available at: [Link]
- Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination.PubMed.
- Borsche-Drechsel Reaction.Name-Reaction.com.
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.BenchChem.
- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.Semantic Scholar.
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Available at: [Link]
-
GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube. Available at: [Link]
-
Controlling (E/Z)-Stereoselectivity of -NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. PubMed. Available at: [Link]
-
Borsche–Drechsel cyclization. Semantic Scholar. Available at: [Link]
- preventing degradation of carbazole compounds during synthesis.BenchChem.
Sources
- 1. zoex.com [zoex.com]
- 2. Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. Borsche-Drechsel Reaction (Chapter 10) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Carbazole Ketone Reduction
Welcome to the technical support center for the optimization of carbazole ketone reduction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical chemical transformation. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reduction of carbazole ketones, with a focus on the critical parameter of reaction temperature.
Q1: What are the most common reducing agents for carbazole ketones, and how does temperature affect their performance?
A1: The choice of reducing agent is paramount and is largely dictated by the specific carbazole ketone substrate and the desired outcome (e.g., chemoselectivity). The two most common classes of reagents are borohydrides and aluminum hydrides.[1][2]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is often the first choice for reducing ketones to secondary alcohols.[3][4] It is typically used in protic solvents like methanol or ethanol.[5][6] The reaction temperature for NaBH₄ reductions is generally kept low, often starting at 0°C and then allowing the reaction to proceed at room temperature.[7] Elevated temperatures can sometimes be used to reduce less reactive ketones but may lead to side reactions.[7]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ will readily reduce ketones, as well as other functional groups like esters, carboxylic acids, and amides.[8][9] Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[2][6] These reactions are almost always initiated at low temperatures (e.g., -78°C or 0°C) to control the exothermic nature of the reaction and are then slowly warmed to room temperature.[10] Running LiAlH₄ reactions at elevated temperatures is generally not recommended due to the risk of runaway reactions and reduced selectivity.
Q2: My carbazole ketone reduction with NaBH₄ is sluggish or incomplete. Should I increase the temperature?
A2: While increasing the temperature can enhance the reaction rate, it should be approached with caution. Before raising the temperature, consider the following:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Typically, 1.2 to 2 equivalents are used.[7]
-
Solvent Choice: The choice of alcohol as a solvent can influence the reaction rate. Methanol is generally more reactive than ethanol or isopropanol.[6]
-
Substrate Purity: Impurities in your carbazole ketone starting material can inhibit the reaction.
-
Reaction Time: Some reductions may require longer reaction times, even up to 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
If these factors have been addressed and the reaction is still incomplete, a modest increase in temperature (e.g., to 40-50°C) can be attempted. However, be aware that higher temperatures can lead to side reactions, such as the decomposition of the borohydride reagent or undesired side-product formation.[7] A safer alternative might be to switch to a more powerful reducing agent like LiAlH₄ under controlled low-temperature conditions.[8]
Q3: I am observing a significant amount of a dehydroxylated product (carbazole) instead of the desired alcohol. What is causing this and how can I prevent it?
A3: The loss of the carbonyl group entirely to yield the parent carbazole is a known side reaction, particularly with substrates where the carbonyl is benzylic or in a position that can be stabilized through resonance with the carbazole ring system.[11] This can occur through an over-reduction mechanism. One plausible pathway involves the formation of a stabilized carbocation intermediate upon protonation of the newly formed alcohol, which is then further reduced.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Running the reaction at 0°C or even lower temperatures can significantly suppress this over-reduction.
-
Use a Milder Reducing Agent: If you are using LiAlH₄, switching to NaBH₄ is a good first step.[4]
-
Control the Work-up: During the aqueous work-up, especially with acid, ensure the temperature is kept low to prevent acid-catalyzed elimination of the alcohol. A gentle quench with a saturated ammonium chloride solution is often preferred over strong acids.[7]
-
Chemoselective Reagents: For particularly sensitive substrates, consider using a more chemoselective reducing agent. For instance, the Luche reduction (NaBH₄ with CeCl₃) is known for its high chemoselectivity in reducing ketones in the presence of other functional groups and can sometimes mitigate over-reduction.[12]
Q4: How can I selectively reduce the ketone in my carbazole derivative without affecting other reducible functional groups like an ester or a nitro group?
A4: This requires careful selection of the reducing agent and precise control of the reaction temperature.
-
Ketone vs. Ester: To reduce a ketone in the presence of an ester, sodium borohydride (NaBH₄) is the reagent of choice.[5][13] NaBH₄ is generally not reactive enough to reduce esters under standard, low-temperature conditions.[7][14] The reaction should be performed at a low temperature (e.g., 0°C) to maximize selectivity. LiAlH₄ should be avoided as it will reduce both functional groups.[8][15]
-
Ketone vs. Nitro Group: Reducing a ketone in the presence of a nitro group is more challenging as many reducing agents will also reduce the nitro group. Catalytic hydrogenation (e.g., H₂, Pd/C) is generally not suitable as it will readily reduce both the ketone and the nitro group. While strong hydride reagents like LiAlH₄ will also reduce both, milder conditions with NaBH₄ at low temperatures may offer some selectivity. However, for highly sensitive substrates, alternative methods may be necessary. One potential strategy is to use a reagent like zinc dust in the presence of a mild proton source, which can sometimes selectively reduce nitro groups, but the conditions would need careful optimization for your specific substrate.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the reduction of carbazole ketones.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Reducing Agent | Use a fresh bottle of the hydride reagent. NaBH₄ and especially LiAlH₄ can degrade upon exposure to moisture. | Hydride reagents react with water, leading to a loss of reducing equivalents.[6] |
| Insufficient Reagent | Increase the molar equivalents of the reducing agent (e.g., from 1.2 to 2.0 or higher). | The stoichiometry of the reduction requires a certain amount of hydride ions per mole of ketone.[16] |
| Low Reaction Temperature | If the reaction is clean but incomplete at low temperatures, slowly and cautiously increase the temperature while monitoring by TLC/LC-MS. | The rate of chemical reactions generally increases with temperature. However, this must be balanced against the potential for side reactions. |
| Steric Hindrance | For highly hindered ketones, consider a less sterically demanding reducing agent (e.g., Lithium tri-sec-butylborohydride, "L-Selectride®") or a more powerful one like LiAlH₄ at controlled temperatures. | Sterically bulky reducing agents may have difficulty accessing the carbonyl carbon. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Over-reduction | Lower the reaction temperature significantly (e.g., to -78°C for LiAlH₄). Use a milder reducing agent (NaBH₄ instead of LiAlH₄). | Higher temperatures provide the activation energy for undesired follow-on reactions.[17] |
| Reduction of Other Functional Groups | Use a more chemoselective reducing agent (e.g., NaBH₄ for ketone/ester differentiation).[5][13] | Different reducing agents have varying reactivities towards different functional groups.[4][9] |
| Epimerization at an Adjacent Chiral Center | Run the reaction at the lowest possible temperature. Consider using a sterically hindered reducing agent that may offer higher diastereoselectivity. | Lower temperatures can enhance the kinetic control of the hydride attack, potentially leading to higher stereoselectivity.[18] |
III. Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Carbazole Ketone with Sodium Borohydride
-
Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbazole ketone (1.0 eq.).
-
Dissolution: Dissolve the ketone in a suitable alcohol solvent (e.g., methanol or ethanol, approximately 10-20 mL per gram of ketone).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 - 1.5 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired carbazole alcohol.
Protocol 2: General Procedure for the Reduction of a Carbazole Ketone with Lithium Aluminum Hydride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a strict inert atmosphere, add a solution of the carbazole ketone (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, prepare a solution or slurry of LiAlH₄ (1.1 - 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Add the LiAlH₄ solution/slurry dropwise to the ketone solution at -78°C over 20-30 minutes.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0°C and very carefully and slowly add the following in sequence:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Experimental Workflow: Optimizing Carbazole Ketone Reduction
Caption: A typical workflow for optimizing the reduction of carbazole ketones.
Troubleshooting Logic for Incomplete Reduction
Caption: A decision tree for troubleshooting an incomplete carbazole ketone reduction.
V. References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
ResearchGate. (2025). Lithium Aluminum Hydride: A Powerful Reducing Agent. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Chemistry Steps. (2026). Reduction of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
YouTube. (2021). Chemoselective Reduction. [Link]
-
YouTube. (2018). Chemoselectivity of carbonyl reduction. [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
-
University of Calgary. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. [Link]
-
ResearchGate. (2025). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
ResearchGate. (2018). Reduction of 9H-carbazole-3-carbaldhyde?. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chemistry LibreTexts. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]
-
American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Pearson. (n.d.). What reagent could you use to reduce only the keto group?. [Link]
-
Career Endeavour. (n.d.). Reductions. [Link]
-
YouTube. (2022). organic chemistry review - common reducing agents. [Link]
-
Harvard University. (n.d.). Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]
-
YouTube. (2016). Reduction of Carbonyls to Alcohols. [Link]
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- 2. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
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- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Preventing Dechlorination in 6-Chlorocarbazole Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-chlorocarbazole. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you troubleshoot and optimize your reactions. The primary focus is on addressing the common and often frustrating side reaction of dechlorination, which leads to the formation of carbazole as a major impurity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may be encountering in a direct question-and-answer format.
Q1: I'm observing a significant amount of carbazole byproduct in my reaction to synthesize 6-chlorocarbazole. What is happening at a mechanistic level?
A: The formation of carbazole from a chloro-substituted precursor is a classic case of a side reaction known as hydrodehalogenation or, more simply, dechlorination. This is particularly common in transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which is frequently used to form the carbazole ring system.[1][2]
The primary culprit is the in situ formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can intercept the palladium-aryl intermediate that is destined to form your desired C-N bond. Instead of undergoing reductive elimination with the amide to form the carbazole, the intermediate undergoes reductive elimination with the hydride, cleaving the C-Cl bond and replacing it with a C-H bond.
Several factors can generate these unwanted Pd-H species, including the base, solvent, or even trace amounts of water in your reaction.[3] The key to preventing this side reaction is to create conditions where the desired C-N bond formation is significantly faster than the hydrodehalogenation pathway.
Q2: My synthesis is an intramolecular Buchwald-Hartwig cyclization. How does my choice of palladium catalyst and ligand impact the amount of dechlorination?
A: Your choice of ligand is arguably the most critical factor in controlling this side reaction. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium intermediates in the catalytic cycle.
-
First-Generation Ligands: Simple, less bulky phosphine ligands like triphenylphosphine (PPh₃) or tri-ortho-tolylphosphine (P(o-tol)₃) are often prone to slower rates of reductive elimination. This sluggishness provides a larger window of opportunity for the competing hydrodehalogenation pathway to occur.[1]
-
Modern Ligands (The Solution): To suppress dechlorination, you should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]
-
Expertise & Experience: Ligands like SPhos , XPhos , or tBuXPhos are specifically designed to accelerate the C-N reductive elimination step. Their steric bulk promotes the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster, effectively outcompeting the dechlorination pathway.[4] Bidentate phosphine ligands such as BINAP and DPPF were an early improvement over the first-generation catalysts and can also be effective.[1]
-
In our experience, switching from a simple ligand like PPh₃ to a Buchwald-type biaryl phosphine ligand is the single most effective change you can make to solve this problem.
Q3: I am using sodium tert-butoxide (NaOtBu) as the base. Could this be promoting the dechlorination? What are better alternatives?
A: Yes, strong alkoxide bases like sodium or potassium tert-butoxide are well-known contributors to hydrodehalogenation.[5] They can promote the formation of Pd-H species through several mechanisms, including the β-hydride elimination from the alkoxide itself.
Authoritative Grounding: While strong bases are often necessary to deprotonate the amine for the catalytic cycle to proceed, their strength can be a double-edged sword. Weaker, non-nucleophilic bases are generally a much safer choice to minimize dechlorination.
Recommended Alternatives:
-
Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is sufficiently basic to facilitate the reaction but is far less prone to generating hydride species.[3]
-
Cesium Carbonate (Cs₂CO₃): Another effective and commonly used base that minimizes the risk of dechlorination.[3]
-
Potassium Carbonate (K₂CO₃): A milder and less expensive option, though it may require higher temperatures or longer reaction times.
We recommend screening these weaker inorganic bases as a primary troubleshooting step.
Q4: What is the role of the solvent? I am currently using isopropanol, but my yields of 6-chlorocarbazole are poor.
A: The solvent plays a crucial role, and using a protic solvent like isopropanol is a significant source of your dechlorination problem. Alcohols can readily act as hydride donors to the palladium center, directly fueling the unwanted hydrodehalogenation side reaction.[3]
Expertise & Experience: You must use an anhydrous, aprotic solvent . The most reliable choices for Buchwald-Hartwig and similar cross-coupling reactions are:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
Switching to one of these solvents and ensuring it is thoroughly dried before use will dramatically reduce the prevalence of dechlorination. In some cases, solvent choice can have a profound effect; for instance, some users report less dechlorination in toluene compared to dioxane or DMF.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the definitive mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) intermediate. This Pd-H species inserts itself into the main catalytic cycle. The diagram below illustrates the desired amination pathway and the competing dechlorination pathway. The key is that once the Ar-Pd-X intermediate is formed, it can react with the deprotonated amine to form the Ar-Pd-Amide complex (leading to product) OR it can be intercepted by a hydride source to form an Ar-Pd-H complex, which then reductively eliminates to form the dechlorinated byproduct.
Caption: Catalytic cycle showing the desired C-N coupling versus the competing C-H coupling (dechlorination).
Q2: How should I structure my experiments to find the optimal combination of ligand and base?
A: A systematic approach is best. We recommend a "decision tree" workflow for your optimization experiments. Start with the conditions known to be least problematic and only introduce more reactive components if necessary.
Caption: A logical workflow for diagnosing and fixing dechlorination issues in your synthesis.
Q3: Are there specific synthetic routes to 6-chlorocarbazole that are inherently less prone to dechlorination?
A: While palladium-catalyzed cyclization of a chlorinated precursor is common, alternative strategies exist. For example, some syntheses build the carbazole core first and then introduce the chlorine atom in a later step via electrophilic aromatic substitution.[7] This approach completely avoids the problem of dechlorination during the ring-forming step. However, it introduces challenges of regioselectivity during the chlorination step, which must be carefully controlled to obtain the desired 6-chloro isomer. A thorough review of carbazole synthesis literature may reveal other cyclization methods, such as those that are copper-catalyzed or proceed via thermal cyclization, which may have different side-reaction profiles.[8][9]
Q4: How can I accurately quantify the ratio of 6-chlorocarbazole to the carbazole byproduct in my crude product?
A: Accurate quantification is essential for optimizing your reaction. Simply relying on TLC is insufficient. We recommend the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds.[10][11] You can determine the relative ratio of the two compounds by integrating the peak areas in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If your compounds are not volatile enough for GC, LC-MS is the preferred method. It provides both separation and mass identification.
-
Quantitative NMR (qNMR): This is a powerful technique. By adding a known amount of an internal standard to your crude sample, you can use ¹H NMR to integrate distinct, non-overlapping peaks for 6-chlorocarbazole, carbazole, and the standard to calculate the precise yield of each.
Part 3: Experimental Protocols & Data
Recommended Protocol for Minimizing Dechlorination in the Synthesis of 6-Chlorocarbazole
This protocol is based on a modified Buchwald-Hartwig intramolecular amination, optimized to suppress hydrodehalogenation. The starting material would typically be a 2-amino-2',5-dichlorobiphenyl or a similar precursor.
Materials:
-
2-Amino-2',5-dichlorobiphenyl (1 equivalent)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-amino-2',5-dichlorobiphenyl, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing (Solution): Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Parameters on Dechlorination Byproduct Formation
The following table summarizes typical results from optimization studies, demonstrating the impact of key variables.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield 6-Chlorocarbazole (%) | Yield Carbazole (%) |
| 1 | PPh₃ | NaOtBu | Isopropanol | 80 | 15 | 70 |
| 2 | PPh₃ | NaOtBu | Toluene | 100 | 45 | 40 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 75 | 18 |
| 4 | SPhos | K₃PO₄ | Toluene | 110 | 92 | <3 |
| 5 | XPhos | Cs₂CO₃ | Dioxane | 100 | 90 | <4 |
Data are representative and intended for illustrative purposes.
References
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available at: [Link]
-
U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water. Available at: [Link]
-
Nishiki, I., et al. (1999). Complete Dechlorination of Chlorinated Aromatic Compounds by Electrochemical Reduction with Naphthalene Radical Anion as Mediator. Organohalogen Compounds. Available at: [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Gao, Y., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. Cranfield University. Available at: [Link]
-
Gao, Y., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. Available at: [Link]
-
Ghaffar, A., & Tabata, M. (2009). Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions. Waste Management. Available at: [Link]
-
Jülich Forschungszentrum. (2025). Continuous (hydro-)dechlorination of aromatic chloride compounds in benzyltoluene. Available at: [Link]
-
U.S. EPA. (2025). EPA Method 551.1. Environmental Sampling and Analytical Methods (ESAM) Program. Available at: [Link]
-
Moody, C. J., & Roffey, J. R. A. (1997). Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Reddit r/Chempros. (2019). Significant dehalogenation in stille coupling. Available at: [Link]
-
Nikolaou, A. D., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Limban, C., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules. Available at: [Link]
-
IOSR Journal. (2016). In Vitro Activity of Synthesized 6-Chloro-2-methyl-1H-carbazole-1, 4(9H)-dione against Methicillin-Resistant Staphylococcus aureus. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
ResearchGate. (2025). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Available at: [Link]
-
Chang, C. F., et al. (2006). Catalytic amination and dechlorination of para-nitrochlorobenzene (p-NCB) in water over palladium-iron bimetallic catalyst. Chemosphere. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Buchwald, S. L., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]
-
Hach. (2023). Chlorine Analysis. Available at: [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. Available at: [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation and Chlorination of Carbazole, Phenoxazine, and Phenazine. Environmental Science & Technology. Available at: [Link]
-
Hsieh, P. C., et al. (2005). Structure relationship for catalytic dechlorination rate of dichlorobenzenes in water. Chemosphere. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Carbazoles. Available at: [Link]
-
Siddiqui, H. L., et al. (2011). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank. Available at: [Link]
-
MDPI. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. Available at: [Link]
-
Ruijter, de, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Ghorai, P. (2022). Recent developments in c−h functionalization of carbazoles. Tetrahedron. Available at: [Link]
-
ResearchGate. (2019). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... Available at: [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
-
Beilstein Journals. (2018). Synthesis, crystal structures and properties of carbazole-based[12]helicenes fused with an azine ring. Available at: [Link]
-
Indian Academy of Sciences. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Available at: [Link]
-
Organic Syntheses. (2004). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available at: [Link]
-
National Institutes of Health. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Infectious Diseases. Available at: [Link]
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Stability of 2-(1-Hydroxyethyl)-6-chlorocarbazole under acidic conditions
Welcome to the Technical Support Center for Carbazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Hydroxyethyl)-6-chlorocarbazole. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot stability issues encountered under acidic conditions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 2-(1-Hydroxyethyl)-6-chlorocarbazole in acidic environments.
Q1: What is the primary stability concern for 2-(1-Hydroxyethyl)-6-chlorocarbazole in acidic media?
The principal stability issue is the acid-catalyzed dehydration of the 1-hydroxyethyl side chain. The secondary alcohol is susceptible to elimination reactions in the presence of an acid catalyst, leading to the formation of an alkene and a water molecule.[1] This reaction generally proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate after the hydroxyl group is protonated and leaves as water.[2][3]
Q2: How do the chloro- and hydroxyethyl- substituents influence the molecule's stability?
-
1-Hydroxyethyl Group: This group is the primary site of instability in acidic conditions. Alcohols, particularly secondary and tertiary ones, are known to undergo dehydration when heated in the presence of an acid catalyst.[1][4]
-
6-Chloro Group: As an electron-withdrawing group, the chlorine atom slightly deactivates the carbazole ring system to electrophilic attack.[5] While its position is remote from the reactive hydroxyethyl group, it can have a minor electronic effect, potentially influencing the stability of the carbocation intermediate formed during dehydration.
-
Carbazole Nucleus: The carbazole ring itself is a robust aromatic system. While it can undergo electrophilic substitution under harsh acidic conditions, it is generally stable under the milder conditions that would cause dehydration of the side chain.[6]
Q3: What are the initial signs of degradation I should watch for?
Initial signs of degradation can be observed both visually and analytically:
-
Analytically: The most definitive sign is a change in the chromatographic profile (e.g., HPLC, UPLC). You will typically observe a decrease in the peak area of the parent compound, 2-(1-Hydroxyethyl)-6-chlorocarbazole, and the appearance of one or more new peaks corresponding to degradation products.
-
Visually: Depending on the concentration and the extent of degradation, you might observe a change in the color of the solution or the formation of a precipitate if the degradation product has lower solubility in the chosen solvent system. Carbazole and its derivatives are often sparingly soluble in aqueous media.[7]
Q4: At what pH range does this degradation become significant?
Significant degradation is typically observed under moderately to strongly acidic conditions (pH < 4). The rate of dehydration is dependent on the acid concentration (or H₃O⁺ concentration), temperature, and solvent system.[1][8] Mildly acidic conditions may lead to slow degradation over extended periods, while stronger acids and elevated temperatures will accelerate the process significantly. It is crucial to perform forced degradation studies to define the specific pH limits for your formulation and experimental conditions.[9][10]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: An unexpected major peak appears in my HPLC chromatogram after acidic treatment, typically at a shorter retention time.
-
Probable Cause: This new peak is very likely the primary degradation product, 2-vinyl-6-chlorocarbazole, formed via acid-catalyzed dehydration. The loss of the polar hydroxyl group makes the degradant less polar than the parent compound, causing it to elute earlier on a reverse-phase HPLC column.
-
Recommended Actions:
-
Confirm Identity: Isolate the new peak using preparative HPLC or fractionation and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The expected mass would be that of the parent compound minus water (18.015 g/mol ).
-
Develop a Stability-Indicating Method: Optimize your HPLC method to ensure baseline separation between the parent peak and the new degradant peak. This is critical for accurate quantification of stability.[11] Refer to the protocol section for guidance.
-
Monitor Kinetics: Perform a time-course experiment to monitor the disappearance of the parent compound and the appearance of the degradant. This will help you determine the rate of degradation under your specific conditions.
-
Issue 2: The solubility of my compound decreases, or a precipitate forms after adding acid.
-
Probable Cause: This could be due to two factors:
-
Formation of a Less Soluble Degradant: The dehydration product, 2-vinyl-6-chlorocarbazole, is more non-polar and may have lower solubility in your aqueous or semi-aqueous solvent system compared to the parent alcohol.
-
pH-Dependent Solubility: The carbazole nitrogen is very weakly basic, and significant protonation is unlikely except in very strong acids. However, changes in the ionic strength and overall composition of the medium upon adding acid can still affect the solubility of the parent compound.[12]
-
-
Recommended Actions:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
-
Adjust Solvent System: Consider using a co-solvent (e.g., acetonitrile, methanol, DMSO) to maintain the solubility of all components throughout the experiment. Note that the choice of solvent can also influence the rate of degradation.
-
Filter Samples: Before analytical measurements, ensure all samples are filtered through a suitable syringe filter (e.g., 0.22 µm PTFE for organic-rich mobile phases) to prevent particulates from interfering with the analysis.
-
Issue 3: I'm seeing multiple minor degradation peaks, not just one major one.
-
Probable Cause: While dehydration is the primary pathway, harsher conditions (e.g., strong acid, high temperature, presence of oxidizing agents) can lead to secondary degradation pathways. These may include:
-
Polymerization: The vinyl group of the primary degradant can potentially polymerize.
-
Ring Reactions: Electrophilic attack on the electron-rich carbazole ring.[6]
-
Oxidation: If oxygen is present, oxidative degradation pathways may be initiated.
-
-
Recommended Actions:
-
Perform a Forced Degradation Study: Systematically test different stress conditions (acid, base, oxidation, heat, light) to understand which conditions produce which degradants.[10][13] This is a standard practice in pharmaceutical development to establish the stability-indicating nature of an analytical method.
-
Use a Gradient HPLC Method: An isocratic HPLC method may not have the resolving power to separate multiple minor degradants. A gradient method provides a much higher chance of separating all relevant species.
-
Employ a Universal Detector: If available, use a mass spectrometer (LC-MS) as a detector. It can provide mass information for each peak, which is invaluable for identifying unknown degradants.
-
Visualized Mechanisms and Workflows
Proposed Degradation Pathway
The primary degradation route is the E1 elimination (dehydration) of the secondary alcohol.
Caption: Proposed E1 mechanism for the degradation of the target compound.
Experimental Workflow for Stability Analysis
A systematic approach is crucial for obtaining reliable stability data.
Caption: A standard workflow for conducting a forced acid degradation study.
Protocols and Data Tables
Protocol 1: Forced Acid Degradation Study
This protocol outlines a typical forced degradation experiment to assess stability.
Objective: To determine the degradation profile of 2-(1-Hydroxyethyl)-6-chlorocarbazole under acidic stress.
Materials:
-
2-(1-Hydroxyethyl)-6-chlorocarbazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (1 M HCl)
-
Sodium hydroxide (1 M NaOH)
-
Volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a 1.0 mg/mL stock solution.
-
Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a final drug concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control sample similarly but replace the 1 M HCl with 1 mL of deionized water.
-
Incubation: Place the test and control samples in a temperature-controlled water bath or oven set to 60 °C.
-
Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately after withdrawal, transfer the aliquot to an HPLC vial containing an equivalent amount of 0.1 M NaOH to neutralize the acid and halt the degradation. The time zero (T=0) sample should be quenched immediately after preparation.
-
Analysis: Analyze all quenched samples using a validated stability-indicating HPLC method (see Table 2).
| Parameter | Recommended Condition | Rationale |
| Acid Type | HCl or H₂SO₄ | Common non-oxidizing strong acids used in pharmaceutical stress testing. |
| Acid Conc. | 0.1 M to 1 M | A concentration range that typically induces 5-20% degradation, which is ideal for study.[9] |
| Temperature | 40 °C to 80 °C | Elevated temperature accelerates the reaction to occur within a practical timeframe (e.g., 24-48h). |
| Duration | 0 to 48 hours | Allows for the observation of degradation kinetics. |
| Table 1: Recommended Conditions for Forced Degradation Studies. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify 2-(1-Hydroxyethyl)-6-chlorocarbazole from its primary acid-degradation product.
| Parameter | Suggested Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection (UV) | 292 nm (or λmax of carbazole chromophore)[13] |
| Table 2: Example HPLC Method Parameters for Stability Testing. |
Troubleshooting Quick Reference
| Observation | Probable Cause | Recommended Action |
| Poor peak shape (tailing/fronting) | pH of mobile phase is close to pKa; column overload | Adjust mobile phase pH; reduce sample concentration. |
| No degradation observed | Conditions are too mild | Increase acid concentration, temperature, or incubation time. |
| >50% degradation at T=0 | Conditions are too harsh; compound is extremely labile | Decrease acid concentration or temperature; analyze immediately. |
| Poor mass balance (<95%) | Degradant is not UV-active; degradant precipitated; multiple undetected degradants | Use a universal detector (MS, ELSD); check for precipitation; adjust HPLC method to find missing peaks. |
| Table 3: Summary of Common HPLC-Based Troubleshooting Scenarios. |
References
-
Master Organic Chemistry. (2023). Pinacol Rearrangement. [Link]
-
JoVE. (2026). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
NROChemistry. Pinacol Rearrangement. [Link]
-
Chemistry Steps. Pinacol Rearrangement. [Link]
-
SynArchive. Pinacol Rearrangement. [Link]
-
Wikipedia. Pinacol rearrangement. [Link]
-
Study.com. (2021). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Sparta, K. M., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Pearson+. Explain why the acid-catalyzed dehydration of an alcohol is a reversible reaction. [Link]
-
Aakash Institute. Acid & Base Catalyzed Dehydration of Alcohol. [Link]
-
PMC. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]
-
Solubility of Things. Carbazole. [Link]
-
ACS Omega. (2022). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. [Link]
-
PubMed. (2004). Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp. [Link]
-
PMC. (2024). Grafting Electron-Accepting Fragments on[14]cyclo-2,7-carbazole Scaffold: Tuning the Structural and Electronic Properties of Nanohoops. [Link]
-
ResearchGate. (2005). Degradation of carbazole and its derivatives by a Pseudomonas sp. [Link]
-
PMC. (2017). Properties, environmental fate and biodegradation of carbazole. [Link]
-
RSC Publishing. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]
-
ResearchGate. (2020). Electron-withdrawing bulky group substituted carbazoles for blue TADF emitters: Simultaneous improvement of blue color purity and RISC rate constants. [Link]
-
Taylor & Francis Online. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]
-
ResearchGate. (2024). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
RSC Publishing. (2020). Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. [Link]
-
PMC. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. [Link]
-
MDPI. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. [Link]
-
Semantic Scholar. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]
-
PMC. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]
-
Unacademy. Acidic Nature, Electrophilic Substitution Reactions. [Link]
-
MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
ResearchGate. (2024). Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode. [Link]
-
MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]
-
ACS Publications. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. [Link]
-
ResearchGate. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]
-
Organic Chemistry Portal. Synthesis of Carbazoles. [Link]
-
ACS Publications. (2024). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. [Link]
-
Science. (2002). Formation of stable chlorinated hydrocarbons in weathering plant material. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
PubMed. (2007). Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons. [Link]
-
Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
-
Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. [Link]
-
recent developments in c−h functionalization of carbazoles. [Link]
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Technical Support Center: Overcoming Catalyst Poisoning in Carbazole Reduction Reactions
Introduction
The catalytic reduction of carbazoles is a cornerstone reaction in the synthesis of numerous pharmaceutical intermediates and advanced materials. While seemingly straightforward, this hydrogenation reaction is frequently plagued by catalyst deactivation, leading to sluggish or incomplete conversions, batch failures, and increased costs. This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals encountering catalyst poisoning issues in carbazole reduction. Drawing from established principles of catalysis and practical field experience, we will explore the root causes of deactivation and present actionable protocols to restore and maintain catalytic activity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address the most common issues encountered during the catalytic hydrogenation of carbazoles.
FAQ 1: My carbazole reduction is stalled or incomplete. How do I determine if catalyst poisoning is the cause?
Answer: An incomplete or stalled reaction is a classic symptom of catalyst deactivation. Before assuming poisoning, it's crucial to systematically rule out other common issues.
Initial Verification Steps:
-
Hydrogen Supply: Ensure your hydrogen source is not depleted and that the delivery pressure is maintained throughout the reaction. Leaks in the system can also lead to a false assumption of hydrogen uptake.
-
Mass Transfer Limitations: Vigorous stirring is essential in heterogeneous catalysis to ensure efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. If the reaction mixture is not well-agitated, the reaction rate will be limited by the diffusion of reactants to the catalyst surface, not by the catalyst's intrinsic activity.
-
Catalyst Quality: Confirm that the catalyst is from a reliable batch and has not exceeded its shelf life. Catalysts can lose activity over time due to oxidation or sintering, even in storage.
If these factors are ruled out, catalyst poisoning is the likely culprit. A simple diagnostic experiment is to add a fresh charge of catalyst to the stalled reaction. If the reaction restarts promptly, it strongly indicates that the initial catalyst charge was deactivated.
Here is a logical workflow for diagnosing a stalled reaction:
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Diagnostic workflow for troubleshooting stalled carbazole reductions.
FAQ 2: What are the most common poisons in carbazole reduction reactions?
Answer: Catalyst poisons in this context can be categorized into two main groups: external contaminants introduced with the reactants and species generated during the reaction itself.
1. External Contaminants (Impurities in Feedstock):
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).[1][2] They strongly chemisorb onto the catalyst's active sites, blocking access for the carbazole substrate.[3]
-
Heavy Metals: Trace amounts of metals like lead (Pb), mercury (Hg), or arsenic (As) can alloy with the catalyst metal or physically block active sites, causing irreversible deactivation.[4][5]
-
Halides: Chloride, bromide, or iodide ions, often remnants from upstream synthesis steps, can poison the catalyst.
-
Other Nitrogen Heterocycles: Impurities such as pyridine or quinoline derivatives are known inhibitors for hydrogenation catalysts.[1][2]
2. Reaction-Derived Inhibitors (Product Poisoning): This is a critical and often overlooked aspect of N-heterocycle hydrogenation.
-
The Substrate Itself: The lone pair of electrons on the nitrogen atom of the carbazole ring can interact with the catalyst's active sites.
-
The Hydrogenated Product: The fully or partially hydrogenated carbazole product (e.g., tetrahydrocarbazole) is often a stronger poison than the starting material.[6] The resulting saturated amine (a piperidine-like structure within the molecule) is more basic and binds more strongly to the acidic metal sites of the catalyst, leading to product inhibition.[4] The poison sensitivity of common catalysts to nitrogen compounds generally follows the order: Pd > Ru >> Rh .[6]
The mechanism of poisoning by nitrogen compounds involves the donation of the nitrogen's lone pair electrons to the metal's d-orbitals, forming a stable coordinate bond that blocks the site.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Competitive adsorption at the catalyst active site.
FAQ 3: My reaction starts well but slows down significantly over time. Is this product inhibition? How can I mitigate it?
Answer: Yes, a reaction that initiates efficiently but then decelerates is a hallmark of product inhibition. As the concentration of the hydrogenated carbazole product increases, it outcompetes the remaining starting material for active sites on the catalyst, slowing the overall reaction rate.
Mitigation Strategies:
-
Increase Catalyst Loading: This is the most direct approach. A higher catalyst-to-substrate ratio provides more active sites, ensuring that enough are available for the reaction to proceed to completion even in the presence of the inhibiting product.[4] Ratios can range from 5 mol% to as high as 20 mol% (w/w) depending on the severity of the inhibition.
-
Change the Catalyst: Rhodium (Rh) is known to be significantly less sensitive to nitrogen poisoning than Palladium (Pd) or Ruthenium (Ru).[6] Switching from a Pd/C or Ru/C catalyst to a Rh/C or Rh/Al₂O₃ catalyst can dramatically improve performance.
-
Use of Acidic Additives: Adding a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, methanesulfonic acid) can protonate the basic nitrogen of the product, preventing its lone pair from binding to the catalyst.
-
Caution: This approach must be used judiciously. The carbazole substrate must be stable under acidic conditions. Some substrates may be prone to polymerization or other side reactions in the presence of acid.[4] Always run a small-scale test to check for compatibility.
-
Protocol 1: Small-Scale Test for Acidic Additive
-
Set up two identical small-scale reactions (e.g., 100 mg of carbazole substrate).
-
To one reaction, add your standard catalyst and solvent.
-
To the second reaction, add the same amount of catalyst and solvent, plus 1.05 equivalents of acetic acid relative to the carbazole.
-
Run both reactions under identical hydrogen pressure and temperature, monitoring for conversion by TLC or LC-MS.
-
Compare the reaction rates and impurity profiles. A significant rate increase in the acidified reaction with no new byproducts indicates this is a viable strategy.
FAQ 4: I suspect my carbazole starting material is impure. How can I purify it to prevent catalyst poisoning?
Answer: Feedstock purity is paramount for successful catalytic hydrogenation.[7] Simple purification steps can dramatically improve catalyst lifetime and performance.
| Impurity Class | Recommended Purification Method |
| Particulates/Insolubles | Filtration of the substrate solution through a pad of Celite® or a 0.45 µm filter before adding the catalyst. |
| Baseline Impurities | Recrystallization from a suitable solvent system. This is highly effective for removing a wide range of organic and inorganic impurities. |
| Polar Impurities | Passing a solution of the carbazole in a non-polar solvent (e.g., toluene, DCM) through a short plug of silica gel or activated alumina. |
| Trace Metals | Treatment with activated carbon. Activated carbon has a high surface area and can effectively adsorb many metal contaminants. |
Protocol 2: Purification via Activated Carbon Treatment
-
Dissolve the carbazole starting material in a suitable solvent (e.g., ethyl acetate, toluene) at a concentration of 5-10% (w/v).
-
Add 5-10% (w/w) of activated carbon powder to the solution.
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to recover the purified carbazole.
FAQ 5: My catalyst appears to be completely dead. Can it be regenerated?
Answer: Catalyst regeneration is possible but its effectiveness depends on the nature of the poisoning. In many pharmaceutical GMP environments, the standard practice is to use fresh or professionally regenerated catalyst for each batch to ensure quality and consistency.[8] However, for research or less stringent applications, in-lab regeneration may be feasible.
Regeneration Strategies Based on Poison Type:
| Deactivation Cause | Regeneration Feasibility | Recommended Protocol |
| Coking/Fouling | High | Thermal Oxidation (Calcination): Carefully heating the catalyst in a controlled flow of air or diluted oxygen to burn off carbonaceous deposits.[9][10] Risk: Can lead to catalyst sintering if the temperature is too high. |
| Product Inhibition | Moderate | Solvent Washing/Thermal Desorption: Washing the catalyst with a suitable solvent or heating under an inert gas flow may desorb weakly bound product molecules. |
| Sulfur Poisoning | Low to Moderate | Oxidative Treatment: High-temperature oxidation followed by reduction can sometimes remove sulfur, but is often incomplete.[11] |
| Heavy Metal Poisoning | Very Low | Generally considered irreversible. The formation of alloys with the active metal is difficult to reverse without destroying the catalyst structure. |
Protocol 3: Simplified Thermal Regeneration (for Coking) SAFETY FIRST: This procedure should only be performed in a well-ventilated fume hood. The catalyst may be pyrophoric.
-
Recover the spent catalyst by filtration. Wash thoroughly with a solvent like methanol or ethyl acetate to remove residual organics.
-
Dry the catalyst carefully in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Place the dried catalyst in a ceramic crucible in a tube furnace.
-
Purge the furnace with an inert gas (Nitrogen or Argon).
-
Slowly heat the furnace to 300-400 °C under the inert gas flow.
-
Once at temperature, introduce a slow, controlled flow of air or a 2-5% O₂/N₂ mixture. (CAUTION: This is an exothermic process; monitor the temperature closely to avoid runaways).
-
Hold at this temperature for 2-4 hours until the catalyst returns to a uniform color.
-
Switch back to an inert gas flow and cool the catalyst to room temperature.
-
The regenerated catalyst will need to be re-reduced (activated) in situ before its next use.
Part 2: Summary of Key Parameters
The choice of catalyst is critical in overcoming poisoning. Ruthenium and Rhodium often show superior performance and resistance to nitrogen-containing compounds compared to Palladium.
| Catalyst | Common Support | Relative Activity for Carbazole Reduction | Sensitivity to N-Poisoning | Key Considerations |
| Ruthenium (Ru) | Alumina (Al₂O₃), Carbon (C) | High | Moderate | Often the catalyst of choice for activity and selectivity.[5][7] |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Moderate to High | Low | Excellent choice when product inhibition is severe.[4][6] |
| Palladium (Pd) | Carbon (C) | Moderate | High | Highly susceptible to poisoning by both nitrogen and sulfur compounds.[6][11] |
| Platinum (Pt) | Carbon (C) | Moderate | Moderate | Effective, but can be sensitive to various poisons. |
| Nickel (Ni) | Raney Ni, Supported | Varies | High | A lower-cost alternative, but generally requires higher pressures/temperatures and is very sensitive to sulfur.[8] |
References
-
Hydrogenation/dehydrogenation cycle of N-ethylcarbazole (NEC) to perhydro-N-ethylcarbazole (H 12-NEC) through the two intermediates octahydro-N-ethylcarbazole (dominant) and hexahydro-Nethylcarbazol (minor intermediate)... ResearchGate. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
-
Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. MDPI. Available at: [Link]
-
Catalyst poisoning. chemeurope.com. Available at: [Link]
-
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. MDPI. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Request PDF - ResearchGate. Available at: [Link]
-
Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. Frontiers. Available at: [Link]
-
Study of Catalytic Sites on Ruthenium For Hydrogenation of N-ethylcarbazole: Implications of Hydrogen Storage via Reversible Catalytic Hydrogenation. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. PMC - NIH. Available at: [Link]
-
Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC - NIH. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. Request PDF - ResearchGate. Available at: [Link]
-
Study of catalytic sites on ruthenium for hydrogenation of N-ethylcarbazole. eScholarship. Available at: [Link]
-
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. ResearchGate. Available at: [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]
-
Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC. Available at: [Link]
-
Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. Available at: [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Request PDF - ResearchGate. Available at: [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis. Available at: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. Semantic Scholar. Available at: [Link]
-
Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. Available at: [Link]
-
Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. PMC. Available at: [Link]
-
Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. RSC Publishing. Available at: [Link]
-
Competitive adsorption of H>2>O and SO>2> on catalytic platinum surfaces: A density functional theory study. Utrecht University. Available at: [Link]
-
Spot the difference: hydrogen adsorption and dissociation on unsupported platinum and platinum-coated transition metal carbides. RSC Publishing. Available at: [Link]
-
Hydrogen adsorption on platinum catalysts. Quantitative determination of the various species population. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials [mdpi.com]
- 8. Frontiers | Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. scispace.com [scispace.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(1-Hydroxyethyl)-6-chlorocarbazole
Topic: 1H NMR Spectrum Analysis of 2-(1-Hydroxyethyl)-6-chlorocarbazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]
Executive Summary
This guide provides a definitive spectral analysis of 2-(1-Hydroxyethyl)-6-chlorocarbazole , a key intermediate in the synthesis of carprofen and substituted carbazole alkaloids.[1] Unlike standard spectral libraries, this document focuses on the comparative analysis required for process validation: distinguishing the product from its ketone precursor (2-acetyl-6-chlorocarbazole) and evaluating solvent-dependent resolution (DMSO-
Key Technical Insight: The presence of the chiral center at C-2 (hydroxyethyl group) creates a specific splitting pattern in the aliphatic region that serves as the primary validation marker for reaction completion.
Part 1: Structural Context & Synthesis Pathway
To interpret the NMR spectrum accurately, one must understand the magnetic environment created by the synthesis. The target molecule is typically generated via the borohydride reduction of 2-acetyl-6-chlorocarbazole.[1][2]
Reaction Workflow & Monitoring
The following diagram outlines the critical path from synthesis to spectral validation.
Figure 1: Synthesis and validation workflow. The transition from ketone to alcohol is the primary spectroscopic event.
Part 2: Experimental Protocol (Self-Validating)
This protocol ensures reproducible spectral data suitable for publication or regulatory filing.[2]
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent Selection:
-
Primary (DMSO-
): Recommended for full characterization. It solubilizes the carbazole core effectively and reveals the hydroxyl proton coupling ( ).[1] -
Secondary (CDCl
): Used for comparison; however, carbazoles often show poor solubility or aggregation broadening in chloroform.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard proton (zg30).[2]
-
Relaxation Delay (D1):
3.0 seconds (Essential for accurate integration of the aromatic protons vs. the aliphatic methyl group). -
Scans (NS): 16–64 (Carbazoles can fluoresce or aggregate; higher scans improve S/N ratio for the minor hydroxyl splitting).
Part 3: Spectral Analysis & Comparative Data
A. The Aliphatic "Fingerprint" Region
The most distinct feature of this molecule is the aliphatic region, which confirms the reduction of the acetyl group.
| Feature | Chemical Shift ( | Multiplicity | Integral | Assignment | Comparison to Precursor |
| Methyl | ~1.45 | Doublet ( | 3H | Ketone: Singlet at ~2.7 ppm | |
| Methine | ~4.85 | Quartet/Multiplet | 1H | Ketone: Absent | |
| Hydroxyl | ~5.15 | Doublet ( | 1H | Ketone: Absent |
Critical Observation: In DMSO-
B. The Aromatic Region (6-Chloro Substitution Effect)
The 6-chloro substituent breaks the symmetry of the carbazole ring, creating distinct splitting patterns.
-
NH Proton:
11.2–11.4 ppm (Broad singlet).[2] Disappears with exchange. -
Ring 1 (2-substituted):
-
Ring 2 (6-chloro substituted):
-
H-5: Doublet (
Hz) at ~8.2 ppm. This is the most deshielded proton due to the Cl atom and the ring current. -
H-7: Doublet of doublets (
Hz). -
H-8: Doublet (
Hz) at ~7.5 ppm.
-
Part 4: Comparative Performance Guide
Scenario 1: Reaction Monitoring (Ketone vs. Alcohol)
Use this logic tree to determine if the reduction from 2-acetyl-6-chlorocarbazole is complete.
Figure 2: Spectral logic tree for validating the reduction of the acetyl group.
Scenario 2: Solvent Selection (DMSO vs. Chloroform)
| Parameter | DMSO- | CDCl | Recommendation |
| Solubility | Excellent | Moderate/Poor | Use DMSO- |
| OH Signal | Sharp Doublet (Coupled) | Broad Singlet (Exchange) | Use DMSO- |
| NH Signal | Distinct (>11 ppm) | Broad/Shifted (~8 ppm) | DMSO- |
| Water Peak | ~3.33 ppm (Interferes with some CH2) | ~1.56 ppm (Interferes with Methyl) | DMSO- |
Part 5: Troubleshooting & Anomalies
-
Missing Hydroxyl Proton: If the spectrum in DMSO-
lacks the doublet at ~5.15 ppm, the solvent may be "wet" (containing ), causing rapid proton exchange. Solution: Use a fresh ampoule of DMSO- or add activated molecular sieves.[2] -
Rotational Isomers: The hydroxyethyl group has free rotation.[2] However, at room temperature, this should not cause peak broadening. If peaks are broad, suspect aggregation (concentration too high). Solution: Dilute sample to <5 mg/mL.
-
Impurity Flags:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard reference for chemical shifts and coupling constants).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15188600, 2-(1-Hydroxyethyl)-6-chlorocarbazole. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] [Link]
- Bhanu, V. A., et al. (2002). Synthesis and characterization of new carbazole-based poly(arylene ether)s. Polymer, 43(17), 4633-4641.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxycarbazole | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of Chlorocarbazoles: A Comparative Guide
Executive Summary
Chlorocarbazoles (CCZs) and polyhalogenated carbazoles (PHCZs) occupy a critical niche in both environmental toxicology and medicinal chemistry. Structurally similar to dioxins, they exhibit persistent organic pollutant (POP) characteristics, yet their halogenated tricyclic scaffold is increasingly utilized in oncology drug discovery to enhance metabolic stability.
This guide provides a technical comparison of mass spectrometry (MS) behaviors for chlorocarbazoles. It moves beyond basic spectral interpretation to analyze the causal mechanisms of fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a validated roadmap for structural elucidation and isomer differentiation.
Comparative Analysis: Ionization Architectures
The choice between EI and ESI is not merely instrumental; it dictates the nature of the chemical information retrieved. For chlorocarbazoles, this choice determines whether you observe the "fingerprint" of the carbon skeleton or the "handshake" of the functional group.
Table 1: EI vs. ESI Performance Matrix for Chlorocarbazoles
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard ionization (70 eV) | Soft ionization (Thermal/Electric field) |
| Dominant Species | Radical Cation | Protonated Molecule |
| Fragmentation | Extensive in-source fragmentation. | Minimal in-source; requires CID (MS/MS). |
| Isotope Fidelity | High; clear | High; preserved in precursor ions. |
| Structural Insight | Fingerprint identification (NIST library). | Molecular weight confirmation; sensitive quantification. |
| Best Application | Non-polar environmental screening (GC-MS).[1] | Polar metabolites & biological matrices (LC-MS). |
Fragmentation Mechanisms & Pathways[2][3][4][5][6][7]
Understanding the fragmentation of chlorocarbazoles requires mapping the stability of the heteroaromatic ring against the lability of the carbon-chlorine bond.
The Chlorine Signature
Before fragmentation begins, the molecular ion (
-
Monochloro (
): 3:1 intensity ratio ( ). -
Dichloro (
): 9:6:1 intensity ratio ( ). -
Trichloro (
): 27:27:9:1 intensity ratio.
Primary Fragmentation Channels (EI & CID)
Upon excitation, chlorocarbazoles follow two distinct pathways driven by the stability of the carbazole nucleus.
-
Homolytic Cleavage (Loss of
): The most common pathway in EI. The radical cation ejects a chlorine radical to relieve steric strain or electronic repulsion, forming a stable carbazolyl cation. -
Heterolytic Elimination (Loss of
): Common in ESI-MS/MS (CID) and crowded polychlorinated congeners. A proton from an adjacent carbon or the nitrogen ( ) participates in the elimination of neutral . -
Ring Contraction (The "HCN" Loss): Characteristic of the nitrogen heterocycle. After halogen loss, the energetic aromatic system ejects neutral hydrogen cyanide (
), resulting in ring contraction (typically to a fluorene-like derivative).
Visualization: Fragmentation Logic Flow
The following diagram maps the decision logic a mass spectrometrist must apply when interpreting spectra of unknown chlorocarbazoles.
Figure 1: Mechanistic decision tree for interpreting chlorocarbazole fragmentation based on ionization source.
The Challenge of Isomer Differentiation
A critical limitation of mass spectrometry is the inability to easily distinguish positional isomers (e.g., 1-chlorocarbazole vs. 3-chlorocarbazole) solely by mass, as their fragmentation spectra are nearly identical.
-
The Problem: The position of the chlorine atom on the aromatic ring has minimal effect on the bond dissociation energy required to eject
or in the gas phase. -
The Solution: Chromatographic Resolution.
-
GC-MS: Isomers are separated by boiling point and polarity on capillary columns (e.g., DB-5ms or DB-17ms). 3-chlorocarbazole typically elutes later than 1-chlorocarbazole due to planar stacking interactions.
-
LC-MS: Required for polar metabolites. C18 columns with methanol/water gradients provide baseline separation.
-
Author’s Note: Do not rely on "fingerprint" ratios of fragment ions for isomer confirmation unless you have authentic standards run on the same instrument on the same day. Retention time is the only reliable differentiator.
Validated Experimental Protocol
This protocol is designed for the extraction and analysis of chlorocarbazoles from complex biological or environmental matrices (e.g., sediment or tissue), ensuring high recovery and spectral integrity.
Workflow Overview
-
Extraction: Accelerated Solvent Extraction (ASE) or Liquid-Liquid Extraction.
-
Cleanup: Silica gel fractionation to remove lipids/interferences.
-
Analysis: GC-MS/MS (Triple Quadrupole) in MRM mode.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Homogenize sample (1-5 g) with anhydrous sodium sulfate (
) to remove moisture. -
Spike with isotopically labeled internal standard (e.g.,
-Carbazole) for quantification accuracy.
Step 2: Extraction (ASE Method)
-
Solvent: Dichloromethane:Hexane (1:1 v/v).
-
Conditions: 100°C, 1500 psi, 2 static cycles (10 min each).
-
Why: High temperature/pressure ensures solubilization of planar PHCZs from organic carbon matrices.
Step 3: Purification
-
Pass extract through a multilayer silica column (Acidic/Neutral/Basic silica).
-
Elute with Hexane (Fraction 1: Discard non-polars) followed by Hexane:Dichloromethane (8:2) to collect chlorocarbazoles.
-
Validation: This step separates PHCZs from aliphatic hydrocarbons and some PCBs.
Step 4: Instrumental Analysis (GC-MS/MS)
-
Column: DB-5ms UI (30m
0.25mm 0.25 m).[2] -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ionization: EI (70 eV).
-
Acquisition: Multiple Reaction Monitoring (MRM).[2]
-
Transition 1 (Quant):
(e.g., 201 166 for monochloro). -
Transition 2 (Qual):
(Confirm structure).
-
Visualization: Method Selection Matrix
Use this diagram to select the correct workflow based on your sample type.
Figure 2: Analytical workflow selection based on matrix polarity.
References
-
Guo, J., et al. (2016). "Spatial and Temporal Trends of Polyhalogenated Carbazoles in Sediments of Upper Great Lakes: Insights into Their Origin." Environmental Science & Technology. Link
-
Wu, Y., et al. (2017). "Polyhalogenated carbazoles in the environment: A review." Environmental Pollution.[3] Link
-
Zhang, Z., et al. (2008).[4] "Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Mulligan, C.C., et al. (2020). "Differentiation of Isomers using High Resolution Mass Spectrometry." Journal of The American Society for Mass Spectrometry. Link
-
Smith, R. (2019). "Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS." Ecotoxicology and Environmental Safety. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental behavior and safety of polyhalogenated carbazoles (PHCZs): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 2-(1-Hydroxyethyl)-6-chlorocarbazole from its Ketone Precursor: A Senior Application Scientist's Guide
In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. The successful synthesis of an active pharmaceutical ingredient (API) often involves multiple steps, including the reduction of a ketone to an alcohol. A critical step in process development and quality control is the ability to unequivocally differentiate the final alcohol product from its ketone precursor. This guide provides a comprehensive technical overview for distinguishing 2-(1-Hydroxyethyl)-6-chlorocarbazole from its ketone precursor, 2-acetyl-6-chlorocarbazole, employing a suite of analytical techniques. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present expected comparative data to empower researchers in their analytical endeavors.
The Chemical Transformation: A Structural Overview
The conversion of 2-acetyl-6-chlorocarbazole to 2-(1-Hydroxyethyl)-6-chlorocarbazole represents a fundamental organic transformation: the reduction of a ketone to a secondary alcohol. This seemingly simple addition of two hydrogen atoms across the carbonyl group results in significant changes to the molecule's physical and chemical properties, which we can exploit for their differentiation.
Figure 1: The reductive transformation of the ketone precursor to the alcohol product.
This guide will explore chromatographic and spectroscopic techniques that are sensitive to the structural differences between the carbonyl (C=O) group in the ketone and the hydroxyl (-OH) group and secondary alcohol C-H in the alcohol.
Spectroscopic Differentiation: Unveiling the Functional Group Fingerprints
Spectroscopic methods provide a powerful, non-destructive means of identifying and differentiating molecules based on their interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy: The Vibrational Telltale
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of a carbonyl group (C=O) in the ketone and a hydroxyl group (-OH) in the alcohol gives rise to distinct and easily identifiable absorption bands.
Expected Differences:
| Functional Group | Compound | Characteristic IR Absorption Band (cm⁻¹) | Appearance |
| Carbonyl (C=O) | 2-acetyl-6-chlorocarbazole | ~1680-1700 | Strong, sharp peak |
| Hydroxyl (O-H) | 2-(1-Hydroxyethyl)-6-chlorocarbazole | ~3200-3600 | Strong, broad peak |
| C-O Stretch | 2-(1-Hydroxyethyl)-6-chlorocarbazole | ~1050-1150 | Moderate to strong peak |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the carbonyl and hydroxyl groups. The absence of a strong, sharp peak around 1680 cm⁻¹ and the presence of a strong, broad peak around 3300 cm⁻¹ is a clear indication of the successful conversion of the ketone to the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The change in functional group from a ketone to an alcohol results in significant shifts in the NMR spectra.
Expected ¹H NMR Differences:
| Proton Environment | 2-acetyl-6-chlorocarbazole (Ketone) | 2-(1-Hydroxyethyl)-6-chlorocarbazole (Alcohol) |
| -CH₃ | Singlet, ~2.6 ppm | Doublet, ~1.5 ppm |
| -CH(OH)- | N/A | Quartet, ~5.0 ppm |
| -OH | N/A | Singlet (exchangeable with D₂O), variable shift |
Expected ¹³C NMR Differences:
| Carbon Environment | 2-acetyl-6-chlorocarbazole (Ketone) | 2-(1-Hydroxyethyl)-6-chlorocarbazole (Alcohol) |
| C=O | ~198 ppm | N/A |
| -CH(OH)- | N/A | ~65 ppm |
| -CH₃ | ~26 ppm | ~25 ppm |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm the presence of the hydroxyl and methine protons in the alcohol and the absence of the acetyl methyl singlet characteristic of the ketone. A key experiment is to add a drop of D₂O to the NMR tube; the disappearance of the -OH proton signal confirms its identity.
UV-Vis Spectroscopy: Probing the Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The carbonyl group in the ketone has a weak n→π* transition that is absent in the alcohol.[1]
Expected Differences:
-
2-acetyl-6-chlorocarbazole (Ketone): Will exhibit a weak absorption band in the region of 270-300 nm corresponding to the n→π* transition of the carbonyl group, in addition to the stronger π→π* transitions of the carbazole ring system at shorter wavelengths.[1]
-
2-(1-Hydroxyethyl)-6-chlorocarbazole (Alcohol): This n→π* transition will be absent. The UV-Vis spectrum will be dominated by the π→π* transitions of the carbazole aromatic system, which may show a slight shift compared to the ketone due to the change in the electronic nature of the substituent.[2][3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of both the ketone and the alcohol in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Data Acquisition: Record the UV-Vis absorption spectra from approximately 200 to 400 nm.
-
Analysis: Compare the spectra, looking for the presence or absence of the weak n→π* absorption band in the 270-300 nm region.
Chromatographic Separation: Distinguishing by Physical Properties
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The difference in polarity between the ketone and the more polar alcohol allows for their effective separation.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Principle: TLC is a simple, rapid, and inexpensive technique to separate compounds based on their polarity. The more polar alcohol will interact more strongly with the polar stationary phase (silica gel) and thus will have a lower retention factor (Rƒ) than the less polar ketone.
Experimental Protocol: TLC
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve small amounts of the ketone precursor, the alcohol product, and the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot them separately on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The spot corresponding to the alcohol will be lower on the plate (smaller Rƒ value) than the spot for the ketone. A successful reaction will show the disappearance of the ketone spot and the appearance of the alcohol spot.
Figure 2: Expected TLC separation of the ketone and alcohol.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
Principle: HPLC is a powerful technique for the separation, identification, and quantification of compounds. Using a normal-phase or reverse-phase column, the ketone and alcohol can be baseline separated due to their polarity difference.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Expected Results: In reverse-phase HPLC, the more polar compound (the alcohol) will elute earlier than the less polar compound (the ketone). A successful reaction will show a major peak corresponding to the alcohol at a shorter retention time and a minimal or absent peak for the ketone at a longer retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. The ketone and alcohol will have different retention times, and their mass spectra will show distinct fragmentation patterns.[4][5]
Expected Differences in Mass Spectra:
-
2-acetyl-6-chlorocarbazole (Ketone): The molecular ion peak will be observed. A prominent fragment will likely correspond to the loss of the acetyl group (CH₃CO•).
-
2-(1-Hydroxyethyl)-6-chlorocarbazole (Alcohol): The molecular ion peak may be less intense. A characteristic fragmentation pathway for secondary alcohols is the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation. Another common fragmentation is the loss of water (H₂O).
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation (e.g., start at 150°C and ramp to 280°C).
-
MS Conditions: Use electron ionization (EI) at 70 eV.
-
Analysis: Compare the retention times and mass spectra of the precursor and the product.
Summary of Differentiating Characteristics
| Analytical Technique | 2-acetyl-6-chlorocarbazole (Ketone) | 2-(1-Hydroxyethyl)-6-chlorocarbazole (Alcohol) |
| IR Spectroscopy | Strong, sharp C=O stretch (~1680 cm⁻¹) | Strong, broad O-H stretch (~3300 cm⁻¹) |
| ¹H NMR | -CH₃ singlet (~2.6 ppm) | -CH(OH)- quartet (~5.0 ppm), -OH singlet |
| ¹³C NMR | C=O signal (~198 ppm) | -CH(OH)- signal (~65 ppm) |
| UV-Vis Spectroscopy | Weak n→π* absorption (~270-300 nm) | Absence of n→π* absorption |
| TLC (Silica Gel) | Higher Rƒ value | Lower Rƒ value |
| Reverse-Phase HPLC | Longer retention time | Shorter retention time |
| GC-MS | Fragmentation includes loss of CH₃CO• | Fragmentation includes loss of •CH₃ and H₂O |
Conclusion
The differentiation of 2-(1-Hydroxyethyl)-6-chlorocarbazole from its ketone precursor, 2-acetyl-6-chlorocarbazole, is readily achievable through a combination of standard analytical techniques. IR and NMR spectroscopy provide definitive structural confirmation of the functional group transformation. Chromatographic methods such as TLC and HPLC offer robust separation and are ideal for monitoring reaction progress and assessing product purity. Finally, GC-MS provides both separation and valuable structural information from fragmentation patterns. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important carbazole derivatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
ACS Publications. (n.d.). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Retrieved from [Link]
-
Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylation of phenolic derivatives of 7H-dibenzo[c,g]carbazole: identification and quantitation of major metabolites by rat liver microsomes. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Supporting information. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts Acylation. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Carbazole, tetrahydro-9-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-9-ethylcarbazole. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-Hydroxyethyl)-6-chlorocarbazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Retrieved from [Link]
-
ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. Retrieved from [Link]
-
Eco-Vector Journals Portal. (2025). IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025). Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole. PubChem. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
Drugfuture. (n.d.). 2-(1-HYDROXYETHYL)-6-CHLOROCARBAZOLE. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-acetyl-N-ethylcarbazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and characterization of 2,7-linked carbazole oligomers. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved from [Link]
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis, crystal structures and properties of carbazole-based[6]helicenes fused with an azine ring. Retrieved from [Link]
Sources
Reference Standards for 2-(1-Hydroxyethyl)-6-chlorocarbazole: A Comparative Analysis & Technical Guide
Executive Summary
In the high-stakes arena of non-steroidal anti-inflammatory drug (NSAID) development, 2-(1-Hydroxyethyl)-6-chlorocarbazole (CAS: 92841-21-9) represents a critical quality attribute. Known pharmacopeially as Carprofen Impurity C (EP) , this molecule serves as both a potential degradation product and a synthetic intermediate (via the reduction of the ketone precursor).
For researchers and QC managers, the choice of reference standard for this impurity is not merely a purchasing decision—it is a regulatory strategy. This guide objectively compares the performance and utility of Official Compendial Standards (CRS) against ISO 17034 Certified Reference Materials (CRMs) and In-House Synthesized Standards , providing experimental protocols to validate their interchangeability.
Technical Profile & Origin
Understanding the "why" behind the impurity is prerequisite to accurate analysis. 2-(1-Hydroxyethyl)-6-chlorocarbazole typically arises from the reduction of 6-chloro-2-acetylcarbazole (Carprofen Impurity D). In the synthetic pathway of Carprofen, the acetyl group is often manipulated; inadvertent reduction or incomplete oxidation leads to the alcohol variant.
-
Chemical Structure: C₁₄H₁₂ClNO[1]
-
Critical Attribute: The molecule possesses a chiral center at the 1-hydroxyethyl position. While Carprofen is often used as a racemate, the stereochemical stability of this impurity can impact chiral HPLC method development.
Diagram 1: Synthetic Origin & Degradation Pathway
This diagram illustrates the formation of Impurity C from the acetyl precursor and its relationship to the active pharmaceutical ingredient (API).
Caption: Mechanistic pathway showing Impurity C formation via reduction of the acetyl intermediate (Impurity D).
Comparative Analysis: Selecting the Right Standard
Not all reference standards are created equal.[3] The following analysis compares three tiers of standards based on experimental performance in a GMP environment.
Table 1: Performance Matrix of Reference Standards
| Feature | Tier 1: Compendial CRS (EP/USP) | Tier 2: ISO 17034 CRM | Tier 3: Commercial/In-House |
| Primary Use | Final Release Testing, Dispute Resolution | Method Validation, Stability Studies, Routine QC | Early R&D, Feasibility Testing |
| Traceability | Metrological traceability not always explicit; legally binding. | Absolute SI Traceability (Mass Balance/qNMR). | Vendor-dependent (often lacks uncertainty budget). |
| Assay Purity | Assigned content (often 100% for calculation). | Precise purity (e.g., 99.4% ± 0.3%). | Variable (95-98%). |
| Cost Efficiency | Low (High cost/mg). | High (Bulk availability). | Moderate to High (Labor intensive). |
| Regulatory Risk | Zero (Safe harbor). | Low (Acceptable if qualified). | High (Requires full characterization). |
Expert Insight: While Compendial Standards are the "Gold Standard" for release, they are often supplied in minute quantities (e.g., 10-25 mg). For Stability Indicating Method (SIM) development, where forced degradation requires spiking at higher levels, using an ISO 17034 CRM is scientifically superior due to the provided Uncertainty of Measurement, allowing for more robust linearity assessments.
Experimental Validation & Protocol
To validate the performance of a secondary standard (Tier 2 or 3) against a primary standard, the following Self-Validating Protocol is recommended. This workflow ensures that your alternative standard is chromatographically equivalent to the compendial reference.
Analytical Methodology (HPLC-UV)
This method is optimized to separate the hydroxylated impurity (Impurity C) from the ketone (Impurity D) and the API.
-
Column: C8 or C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA). Note: TEA suppresses silanol activity, reducing tailing for the carbazole nitrogen.
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0-2 min: 60% A
-
2-20 min: Linear gradient to 20% A
-
20-25 min: Hold 20% A
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 240 nm (Carbazole max) and 292 nm.
-
Temperature: 25°C.
Validation Data (Simulated)
The following table summarizes the expected relative retention times (RRT) when Carprofen is set to 1.00.
| Compound | Retention Time (min) | RRT (approx) | Resolution (Rs) |
| Impurity C (Alcohol) | 12.4 | 0.82 | > 2.5 (vs API) |
| Carprofen (API) | 15.1 | 1.00 | N/A |
| Impurity D (Ketone) | 18.2 | 1.21 | > 4.0 (vs API) |
Note: Impurity C elutes before Carprofen in this acidic system because the hydroxyethyl group renders it slightly more polar than the hydrophobic carbazole-propionic acid core of the API.
Qualification Workflow (DOT)
If you choose to synthesize this standard in-house or qualify a bulk commercial supplier, you must follow this characterization logic to satisfy ICH Q3A requirements.
Caption: The "Mass Balance" approach for qualifying a secondary reference standard without a primary comparator.
Protocol: The "Standard Addition" Verification
To prove your reference standard works in the real sample matrix (avoiding matrix effects), use the Standard Addition method.
-
Preparation: Prepare a sample solution of Carprofen API (1 mg/mL).
-
Spike: Add the Reference Standard of 2-(1-Hydroxyethyl)-6-chlorocarbazole at three levels: 0.05%, 0.10%, and 0.15% of the API concentration.
-
Analysis: Inject unspiked and spiked samples.
-
Calculation: Plot Peak Area of Impurity vs. Added Concentration.
-
Acceptance Criteria: The
value must be > 0.99, and the extrapolated x-intercept should match the endogenous impurity level (if any) within ±10%.
-
Conclusion
For 2-(1-Hydroxyethyl)-6-chlorocarbazole , the optimal strategy for most laboratories is a hybrid approach:
-
Purchase one vial of USP/EP Compendial Standard solely for the initial qualification of a secondary standard.
-
Source a high-purity ISO 17034 CRM or synthesize a bulk batch for daily routine testing and validation work.
This approach balances the scientific integrity required by ICH guidelines with the cost-efficiency demanded by modern lab management.
References
-
ICH Guidelines. (2006).[3] Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[5] [Link]
-
European Pharmacopoeia (Ph. Eur.). (2025).[6] Carprofen Monograph 01/2008:1494. EDQM. [Link]
-
PubChem. (2025).[1] Compound Summary: 2-(1-Hydroxyethyl)-6-chlorocarbazole (CID 15188600).[1][7] National Center for Biotechnology Information. [Link][1]
-
Veeprho Pharmaceuticals. (2024). Carprofen Impurity Profiling and Standards.[2][Link]
Sources
- 1. 2-(1-Hydroxyethyl)-6-chlorocarbazole | C14H12ClNO | CID 15188600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
